molecular formula C53H64O32 B15594263 Montbretin A

Montbretin A

Katalognummer: B15594263
Molekulargewicht: 1213.1 g/mol
InChI-Schlüssel: XUUWVCYHHXPIAQ-KIHGJWCTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Montbretin A is a glycosyloxyflavone that is myricetin in which the hydroxy groups at the 3 and 4' positions have been glycosylated by an alpha-L-rhamnopyranosyl-(1->2)-6-O-[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-beta-D-glucopyranosyl-(1->2)-alpha-L-rhamnopyranosyl group and a 4-O-(alpha-L-rhamnopyranosyl)-beta-D-xylopyranose group, respectively. It is functionally related to a myricetin 3-O-[(6-O-caffeoyl-beta-D-glucosyl)-(1->2)-alpha-L-rhamnoside](1-). It is a conjugate acid of a this compound(1-).
a pancreatic alpha-amylase inhibitor isolated from Crocosmia crocosmiiflora;  structure in first source

Eigenschaften

Molekularformel

C53H64O32

Molekulargewicht

1213.1 g/mol

IUPAC-Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C53H64O32/c1-15-31(61)37(67)42(72)50(76-15)80-28-14-75-49(41(71)35(28)65)82-45-24(58)9-19(10-25(45)59)44-46(36(66)30-23(57)11-20(54)12-26(30)79-44)83-52-47(39(69)33(63)17(3)78-52)85-53-48(84-51-43(73)38(68)32(62)16(2)77-51)40(70)34(64)27(81-53)13-74-29(60)7-5-18-4-6-21(55)22(56)8-18/h4-12,15-17,27-28,31-35,37-43,47-59,61-65,67-73H,13-14H2,1-3H3/b7-5+/t15-,16-,17-,27+,28+,31-,32-,33-,34+,35-,37+,38+,39+,40-,41+,42+,43+,47+,48+,49-,50-,51-,52-,53-/m0/s1

InChI-Schlüssel

XUUWVCYHHXPIAQ-KIHGJWCTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Montbretin A: A Technical Guide to its Discovery, Isolation, and Biosynthesis in Crocosmia x crocosmiiflora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA) is a complex acylated flavonol glycoside that has garnered significant attention in the scientific community for its potential as a therapeutic agent for type 2 diabetes.[1][2] Discovered in the corms of the ornamental plant Crocosmia x crocosmiiflora, MbA is a highly potent and specific inhibitor of human pancreatic α-amylase (HPA).[1][2] This enzyme plays a crucial role in the digestion of starch, and its inhibition can help to manage post-prandial blood glucose levels. This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of this compound, with a focus on quantitative data and detailed experimental protocols.

Discovery and Biological Activity

This compound was identified through a large-scale screening of approximately 30,000 natural product extracts for inhibitors of human pancreatic α-amylase.[1] An extract from the corms of Crocosmia x crocosmiiflora showed the most potent inhibitory activity, which led to the bioassay-guided purification and characterization of a family of related compounds: Montbretins A, B, and C.[1]

This compound is a competitive inhibitor of HPA, and its inhibitory activity is significantly higher than its congeners, Montbretin B and Montbretin C.[1] This difference in activity is attributed to the acyl moiety of the molecules.[3]

Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) of Montbretins A, B, and C against human pancreatic α-amylase.

CompoundKi (nM)
This compound8.1
Montbretin B>6100
Montbretin C>6100
Data sourced from Tarling et al., 2008.[1]

Isolation of this compound from Crocosmia x crocosmiiflora

The primary natural source of this compound is the corm of Crocosmia x crocosmiiflora, a member of the Iridaceae family.[2][4] The concentration of this compound in the corms is approximately 800 mg/kg of tissue.[4] Being a polar molecule, this compound can be efficiently extracted using polar solvents.[4]

Experimental Protocol for Extraction and Preliminary Purification

The following protocol is a synthesized methodology based on available data for the extraction and preliminary purification of this compound from Crocosmia x crocosmiiflora corms.

1. Plant Material Preparation:

  • Harvest fresh corms of Crocosmia x crocosmiiflora.
  • Wash the corms thoroughly to remove soil and debris.
  • Chop the corms into small pieces and freeze-dry or air-dry them.
  • Grind the dried corm material into a fine powder.

2. Solvent Extraction:

  • Suspend the powdered corm material in a polar solvent such as methanol (B129727), ethanol, or a mixture of methanol and water.[4]
  • Stir the suspension at room temperature for several hours to allow for efficient extraction.
  • Filter the mixture to separate the solid plant material from the liquid extract.
  • Repeat the extraction process with the remaining plant material to maximize the yield.
  • Combine the liquid extracts.

3. Solvent Partitioning and Preliminary Purification:

  • Concentrate the combined extract under reduced pressure to remove the organic solvent.
  • Perform liquid-liquid partitioning of the aqueous extract with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
  • Further partition the aqueous layer with a solvent of intermediate polarity (e.g., ethyl acetate) to separate compounds based on their polarity.
  • Monitor the inhibitory activity of each fraction against human pancreatic α-amylase to track the location of this compound.

4. Chromatographic Purification:

  • The fraction with the highest inhibitory activity is subjected to further purification using chromatographic techniques. This typically involves a combination of methods such as:
  • Sephadex LH-20 column chromatography: To separate compounds based on their size and polarity.
  • High-Performance Liquid Chromatography (HPLC): Using a reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve high-resolution separation and purification of this compound.
  • Collect fractions from the HPLC and analyze them for the presence and purity of this compound using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

The biosynthesis of this compound in Crocosmia x crocosmiiflora is a complex process that starts from the flavonoid precursor, myricetin. The pathway involves a series of glycosylation and acylation steps catalyzed by specific enzymes, primarily UDP-dependent glycosyltransferases (UGTs) and an acyltransferase (AT).

This compound Biosynthetic Pathway

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin-3-O-rhamnoside Myricetin->MR UDP-rhamnose MRG Myricetin-3-O-glucosyl-rhamnoside MR->MRG UDP-glucose Mini_MbA Mini-Montbretin A MRG->Mini_MbA Caffeoyl-CoA MbA_intermediate1 MbA-XR² Mini_MbA->MbA_intermediate1 UDP-glucose MbA_intermediate2 MbA-R² MbA_intermediate1->MbA_intermediate2 UDP-xylose MbA This compound MbA_intermediate2->MbA UDP-rhamnose CcUGT1 CcUGT1 CcUGT2 CcUGT2 CcAT1 CcAT1 CcUGT3 CcUGT3 CcUGT4 CcUGT4 CcUGT5 CcUGT5

Caption: The biosynthetic pathway of this compound from myricetin.

Experimental Workflow for Elucidating the Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway involved a multi-step approach combining transcriptomics, enzyme assays, and heterologous expression.

Biosynthesis_Workflow A Transcriptome analysis of Crocosmia corms B Identification of candidate UGT and AT genes A->B C Cloning and heterologous expression of candidate genes (e.g., in E. coli) B->C F Transient expression of biosynthetic genes in Nicotiana benthamiana B->F D In vitro enzyme assays with purified enzymes and putative substrates C->D E Analysis of reaction products by LC-MS D->E H Confirmation of the biosynthetic pathway E->H G In vivo production of This compound and intermediates F->G G->H

Caption: Workflow for the elucidation of the this compound biosynthetic pathway.

Metabolic Engineering for this compound Production

Due to the low abundance of this compound in its natural source, significant research efforts have been directed towards metabolic engineering to produce this valuable compound in heterologous systems.[5] The identification of the complete set of biosynthetic genes has paved the way for reconstructing the pathway in other organisms, such as the plant Nicotiana benthamiana.[5]

Logical Relationship in Heterologous Production

Heterologous_Production A Identified this compound biosynthetic genes (UGTs, AT) B Vector construction for gene expression A->B C Transformation of a heterologous host (e.g., N. benthamiana) B->C E Expression of biosynthetic enzymes C->E D Provision of precursor (Myricetin) or its biosynthetic pathway D->C F Production of this compound and intermediates E->F

Caption: Logical steps for the heterologous production of this compound.

Conclusion

This compound stands out as a promising natural product for the development of novel therapeutics for type 2 diabetes. The successful elucidation of its biosynthetic pathway has not only provided a deeper understanding of plant specialized metabolism but has also opened up avenues for its sustainable production through metabolic engineering. This technical guide has summarized the key aspects of this compound's discovery, isolation, and biosynthesis, providing a valuable resource for researchers and professionals in the field of drug development and natural product chemistry. Further research will likely focus on optimizing the heterologous production of this compound to enable its progression through clinical trials and potential therapeutic application.

References

A Technical Guide to the Montbretin A Biosynthetic Pathway in Crocosmia × crocosmiiflora Corms

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Montbretin A (MbA) is a complex acylated flavonol glycoside isolated from the corms of montbretia (Crocosmia × crocosmiiflora). It is a highly potent and specific inhibitor of human pancreatic α-amylase (HPA), positioning it as a promising therapeutic candidate for the management of type 2 diabetes and obesity. However, its clinical development is hampered by extremely low abundance in its natural source and the infeasibility of large-scale chemical synthesis. The complete elucidation of its biosynthetic pathway has paved the way for metabolic engineering and synthetic biology approaches to ensure a sustainable supply. This document provides an in-depth overview of the MbA biosynthetic pathway, including its enzymatic steps, precursor supply chains, quantitative analyses, and the key experimental protocols used to uncover it.

The this compound (MbA) Biosynthetic Pathway

The biosynthesis of MbA is a modular, six-step enzymatic assembly line that begins with the flavonol core, myricetin (B1677590). The pathway involves five UDP-dependent glycosyltransferases (UGTs) and one BAHD-acyltransferase (AT). The entire process occurs almost exclusively in the young, developing corms of montbretia during the early summer.[1][2][3]

Pathway Overview

The assembly of MbA requires seven distinct building blocks: one molecule of myricetin, two units of UDP-rhamnose, two units of UDP-glucose, one unit of UDP-xylose, and one molecule of caffeoyl-CoA.[1][4][5] The pathway proceeds through a series of sequential glycosylations and one critical acylation step to build the complex final structure.

Enzymatic Steps and Intermediates

The six core enzymatic reactions in the MbA assembly pathway are as follows[1][2][6][7]:

  • Rhamnosylation of Myricetin: The pathway initiates with the transfer of a rhamnose moiety from UDP-rhamnose to the 3-hydroxyl group of myricetin, catalyzed by CcUGT1 .

    • Enzyme: CcUGT1 (UGT77B2)

    • Substrate: Myricetin

    • Product: Myricetin 3-O-rhamnoside (MR)

  • Glucosylation of MR: The intermediate MR is then glycosylated with a glucose unit from UDP-glucose at the 2''-position of the rhamnose sugar, a reaction catalyzed by CcUGT2 .

    • Enzyme: CcUGT2 (UGT709G2)

    • Substrate: Myricetin 3-O-rhamnoside (MR)

    • Product: Myricetin 3-O-glucosyl rhamnoside (MRG)

  • Acylation of MRG: In a crucial step for biological activity, the 6'-hydroxyl group of the terminal glucose on MRG is acylated with a caffeoyl group from caffeoyl-CoA. This reaction is catalyzed by CcAT1 or CcAT2 .

    • Enzyme: CcAT1 / CcAT2 (BAHD-acyltransferases)

    • Substrate: Myricetin 3-O-glucosyl rhamnoside (MRG)

    • Product: Myricetin 3-O-(6'-O-caffeoyl)-glucosyl rhamnoside (mini-MbA)

  • Glucosylation of mini-MbA: The central trisaccharide core is completed by the addition of a second glucose molecule from UDP-glucose, catalyzed by CcUGT3 .

    • Enzyme: CcUGT3 (UGT703E1)

    • Substrate: mini-MbA

    • Product: Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl rhamnoside (MbA-XR²)

  • Xylosylation of MbA-XR²: The B-ring of the myricetin backbone is modified by the addition of a xylose from UDP-xylose to the 4'-hydroxyl group, a reaction catalyzed by CcUGT4 .

    • Enzyme: CcUGT4

    • Substrate: MbA-XR²

    • Product: Myricetin 3-O-(glucosyl-6'-O-caffeoyl)-glucosyl rhamnoside 4'-O-xyloside (MbA-R²)

  • Rhamnosylation of MbA-R²: The final step is the transfer of a rhamnose moiety from UDP-rhamnose to the newly added xylose, completing the disaccharide side chain. This reaction is catalyzed by CcUGT5 .

    • Enzyme: CcUGT5

    • Substrate: MbA-R²

    • Product: this compound (MbA)

Caption: The six-step enzymatic pathway for the biosynthesis of this compound from myricetin.

Precursor Supply and Pathway Regulation

The efficiency of MbA biosynthesis is critically dependent on the availability of its precursors, which are supplied by general plant metabolic pathways.

  • Myricetin Core: The flavonol myricetin is produced via the phenylpropanoid and flavonoid biosynthesis pathways. Key enzymes include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS). The expression of these genes is significantly upregulated in young, MbA-producing corms compared to old corms.[8]

  • Acyl-CoA Donor: The availability of caffeoyl-CoA versus other hydroxycinnamoyl-CoAs is a major determinant of the final product profile. While CcAT1/2 can also use coumaroyl-CoA and feruloyl-CoA to produce inactive Montbretin B (MbB) and C (MbC), respectively, MbA is the predominant form in montbretia corms.[5][9] This suggests a tightly regulated flux towards caffeoyl-CoA, likely involving enzymes of the shikimate shunt such as HCT (hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase) and C3'H (p-coumaroylshikimate 3'-hydroxylase).[10]

  • Sugar Donors: The activated sugars (UDP-glucose, UDP-rhamnose, UDP-xylose) are synthesized through the nucleotide sugar pathway.[11]

Quantitative Data

Table 1: Inhibitory Activity of Montbretins against Human Pancreatic α-Amylase (HPA)
CompoundAcyl GroupKi (Inhibition Constant)Activity Status
This compound (MbA) Caffeoyl8.1 nM[12]Active
Montbretin B (MbB) Coumaroyl> 100,000 nMInactive
Montbretin C (MbC) Feruloyl> 100,000 nMInactive
Table 2: Relative Enzyme Activity and Product Formation
ExperimentComparisonObservationFold ChangeReference
In Vitro Assay (CcUGT3)Young Corm vs. Old Corm Protein ExtractProduction of MbA-XR² from mini-MbA> 35x higher in young corms[1][6]
In Vitro Assay (UGTs)Young Corm vs. Old Corm Protein ExtractProduction of MbA-R² from MbA-XR²> 20x higher in young corms[6]
Table 3: Montbretin Production in a Heterologous Host (Nicotiana benthamiana)
Expressed GenesProductYield / TiterReference
Myricetin pathway + CcUGT1 + CcUGT2Myricetin 3-O-glucosyl rhamnoside (MRG)~2 mg/g fresh weight[8]
Myricetin pathway + MbA pathway (steps 1-6)This compound (MbA)< 10 µg/g fresh weight[9]
Myricetin pathway + MbA pathway (steps 1-6)Montbretin B (MbB)~600 µg/g fresh weight[9]
MbA pathway + CcHCT (shikimate shunt enzyme)This compound (MbA)30-fold increase over control[5][10]

Note: Specific enzyme kinetic parameters (Km, kcat) for the MbA pathway enzymes have not been reported, in some cases due to the instability of the purified recombinant enzymes.[12]

Key Experimental Protocols

The elucidation of the MbA pathway relied on a combination of transcriptomics, in vitro biochemistry, and heterologous expression.

Gene Discovery via Comparative Transcriptomics

This workflow was used to identify candidate genes by comparing tissues with high (young corms) and low (old corms) MbA biosynthesis activity.

Caption: Workflow for identifying candidate genes in the MbA pathway.

Methodology:

  • Plant Material: Young, developing corms (yC) and old, senescing corms (oC) of C. × crocosmiiflora were harvested at multiple time points during the growing season.[1]

  • RNA Extraction and Sequencing: Total RNA was extracted from corm tissues, followed by library preparation and deep sequencing (RNA-Seq) to generate comprehensive transcriptome data.[11]

  • Bioinformatic Analysis:

    • Differential Expression: Gene expression levels were compared between yC and oC libraries. Genes showing significantly higher transcript abundance in yC were prioritized as potential candidates.[8]

    • Co-expression Analysis: The expression patterns of uncharacterized UGTs and ATs were correlated with those of known flavonoid biosynthesis genes to identify candidates that are part of the same regulatory network.[11]

  • Candidate Selection: Genes that were highly and specifically expressed in young corms were selected for functional characterization.

In Vitro Enzyme Characterization

This protocol validates the function of candidate genes by testing the activity of the enzymes they encode.

Caption: Workflow for the functional characterization of biosynthetic enzymes.

Methodology:

  • Cloning and Expression: Candidate gene cDNAs were cloned into bacterial expression vectors. The constructs were transformed into E. coli for heterologous protein production.[1]

  • Protein Purification: Recombinant proteins, often with an affinity tag (e.g., His-tag), were purified from bacterial lysates using methods like nickel-affinity chromatography.[1]

  • Enzyme Assays: The purified enzyme was incubated with a hypothesized substrate (e.g., mini-MbA) and a necessary co-factor (e.g., UDP-glucose) in a suitable buffer. Control reactions were run using protein from E. coli transformed with an empty vector.[1]

  • Product Analysis: Reaction products were analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product. Product identity was confirmed by comparing retention times and mass fragmentation patterns (MS/MS) with authentic standards or previously characterized compounds.[1][6]

Heterologous Pathway Reconstitution in N. benthamiana

This in planta method validates enzyme function in a biological context and serves as a proof-of-concept for metabolic engineering.

Caption: Workflow for transient reconstitution of the MbA pathway in N. benthamiana.

Methodology:

  • Vector Construction: Genes for the entire pathway (or segments of it) were cloned into plant expression vectors, typically under the control of a strong constitutive promoter like CaMV 35S.[2]

  • Agroinfiltration: The expression vectors were transformed into Agrobacterium tumefaciens. Cultures of different Agrobacterium strains, each carrying a different pathway gene, were mixed and infiltrated into the leaves of young N. benthamiana plants.[4][5]

  • Metabolite Analysis: After 5-7 days of incubation, leaf tissue was harvested, and metabolites were extracted using a methanol/water solution.[5] The extracts were analyzed by LC-MS to identify and quantify the production of MbA and its intermediates, often using an external MbA standard curve for quantification.[2][5]

  • Column: Agilent ZORBAX SB-C18 (50 x 4.6 mm, 1.8 µm).[12]

  • Mobile Phase A: 10 mM aqueous ammonium (B1175870) acetate (B1210297) or Water + 0.1% formic acid.

  • Mobile Phase B: Acetonitrile + 0.1% formic acid.

  • Elution Profile (Long Run for Intermediate Separation): 0–7 min, 5% B; 7–9 min, gradient to 15% B; 9–20 min, gradient to 18% B; 20–25 min, gradient to 90% B; 25–27 min, hold at 90% B; 27.1–30 min, return to 5% B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Mass spectrometry in negative ionization mode, with targeted extraction of ion chromatograms for expected intermediates (e.g., m/z 787 for mini-MbA, m/z 949 for MbA-XR², m/z 1081 for MbA-R²).[1][6]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Docking of Montbretin A with α-Amylase

This technical guide provides a comprehensive overview of the in silico molecular docking studies involving this compound (MbA) and its target enzyme, human pancreatic α-amylase (HPA). This compound is a potent natural inhibitor of HPA, an enzyme crucial for the digestion of complex carbohydrates.[1][2][3] The inhibition of this enzyme is a key therapeutic strategy for managing post-prandial hyperglycemia in type 2 diabetes.[3][4][5] This document details the binding interactions, presents quantitative data from various studies, outlines a composite experimental protocol for conducting such research, and visualizes key processes.

Mechanism of Inhibition and Binding Interactions

This compound is a complex flavonol glycoside that acts as a highly potent and specific competitive inhibitor of human pancreatic α-amylase.[1][3] X-ray crystallography studies have elucidated the precise binding mode, which in silico docking aims to replicate and predict. The core structure of MbA, comprising myricetin (B1677590) and caffeic acid moieties linked by a disaccharide, is essential for its high-affinity binding.[1][2]

A novel inhibitory mechanism is observed where internal π-stacking interactions between the myricetin and caffeic acid components correctly orient their hydroxyl groups.[1][2] This pre-organized conformation allows for optimal hydrogen bonding with the key catalytic residues in the α-amylase active site, specifically the catalytic nucleophile Aspartate 197 (D197) and the acid-base catalyst Glutamate 233 (E233).[1][2] This strong, specific interaction within the active site competitively blocks the binding of starch, thereby inhibiting carbohydrate digestion.

cluster_0 Starch Digestion Pathway cluster_1 Inhibition by this compound Starch Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Amylase α-Amylase Active Site Starch->Amylase Blocked by MbA Glucose Glucose Absorption Oligosaccharides->Glucose α-Glucosidases MontbretinA This compound MontbretinA->Amylase Binds to InhibitedComplex Inhibited Enzyme Complex MontbretinA->InhibitedComplex Amylase->InhibitedComplex

Caption: Inhibition of the starch digestion pathway by this compound.

Quantitative Data from Docking and Inhibition Assays

The potency of this compound and its analogues as α-amylase inhibitors has been quantified through various in vitro and in silico methods. The inhibition constant (Ki) is a measure of binding affinity, with lower values indicating stronger inhibition. Docking studies provide theoretical binding energies, which also correlate with inhibitory potential.

Table 1: In Vitro Inhibition Constants (Ki) Against Human Pancreatic α-Amylase

CompoundKi ValueSource
This compound8 nM[1][2]
This compound Analogue 160 nM[6][7]
This compound Analogue 270 nM[6][7]
Myricetin110 µM[8]
Ethyl Caffeinate1.3 mM[8]

Table 2: In Silico Binding and Interaction Energies

LigandSoftware/MethodBinding/Interaction EnergySource
This compoundCDOCKER-42.01 kJ/mol[9]
Acarbose (Standard)AutoDock 4.2-2.94 kcal/mol[10]
Acarbose (Standard)PyRx (AutoDock Vina)-9.2 kcal/mol[11]
Various Phytochemicals--11.7 to -18.6 kcal/mol[12]

Note: Direct comparison of binding energies between different studies can be misleading due to variations in software, force fields, and docking protocols.[10][11]

Experimental Protocol for In Silico Docking

This section outlines a standardized methodology for performing a molecular docking study of this compound with human pancreatic α-amylase, based on common practices reported in the literature.[9][10][11]

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis Phase p1 Retrieve Protein Structure (e.g., PDB ID: 4W93) p2 Prepare Receptor: - Remove water & ligands - Add polar hydrogens - Assign charges p1->p2 d1 Define Binding Site: Create Grid Box around active site (D197, E233) p2->d1 p3 Retrieve Ligand Structure (this compound, e.g., from PubChem) p4 Prepare Ligand: - Generate 3D coordinates - Minimize energy - Assign rotatable bonds p3->p4 p4->d1 d2 Configure Docking Parameters (e.g., Genetic Algorithm runs) d1->d2 d3 Run Docking Simulation (e.g., AutoDock Vina) d2->d3 a1 Analyze Docking Poses: Cluster results by RMSD d3->a1 a2 Score & Rank Poses: Based on binding energy (kcal/mol) a1->a2 a3 Visualize Best Pose: Identify H-bonds, π-stacking, and key interactions a2->a3 a4 Validate Results: Compare with crystallographic data or known inhibitors a3->a4

Caption: Workflow for a typical molecular docking experiment.

Step 1: Receptor and Ligand Preparation
  • Receptor Preparation :

    • Obtain the 3D crystal structure of human pancreatic α-amylase from the Protein Data Bank (PDB).[1]

    • Using molecular modeling software (e.g., AutoDock Tools, Discovery Studio), prepare the protein by removing all water molecules, co-crystallized ligands, and any non-essential ions.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to the protein atoms. The prepared structure is typically saved in a PDBQT file format for use with AutoDock.

  • Ligand Preparation :

    • Obtain the 2D or 3D structure of this compound from a chemical database like PubChem.

    • Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., CHARMM).[9]

    • Define the rotatable bonds within the ligand to allow for conformational flexibility during docking. The final ligand structure is also saved in the PDBQT format.

Step 2: Grid Generation and Docking Simulation
  • Binding Site Definition :

    • Identify the active site of α-amylase. This is typically done by referencing the location of a co-crystallized inhibitor or by identifying the key catalytic residues (D197, E233).[1]

    • Define a grid box that encompasses this entire active site. This box defines the search space for the docking algorithm.

  • Running the Docking Algorithm :

    • Use a docking program like AutoDock Vina or CDOCKER.[9][10] These programs employ algorithms, such as the Lamarckian Genetic Algorithm, to explore various conformations (poses) of the ligand within the receptor's active site.[10]

    • The program calculates a binding energy or docking score for each pose, estimating the binding affinity.

    • Typically, multiple independent docking runs are performed to ensure the reliability of the results.

Step 3: Analysis and Interpretation of Results
  • Pose Clustering and Selection : The docking results will yield multiple binding poses. These are clustered based on Root Mean Square Deviation (RMSD). The pose with the most favorable (lowest) binding energy from the most populated cluster is often selected as the most probable binding mode.

  • Interaction Analysis : The selected pose is visualized and analyzed in detail. The key is to identify specific molecular interactions, such as:

    • Hydrogen bonds : Especially with the catalytic residues D197 and E233.[1]

    • Hydrophobic interactions and π-stacking : Between the aromatic rings of this compound and residues in the active site.[1]

    • van der Waals forces .

  • Validation : The predicted binding mode should be compared with experimental data, if available. For this compound, the in silico results can be validated against the published X-ray crystal structure of the MbA-HPA complex, confirming that the docking accurately predicts the key interactions.[1]

Conclusion

In silico docking studies are a powerful computational tool for understanding and predicting the molecular interactions between this compound and α-amylase. The results from these studies consistently align with experimental data, confirming that this compound's potent inhibitory activity stems from specific, high-affinity interactions with the enzyme's catalytic residues.[1][9] This detailed understanding of its binding mechanism is invaluable for the rational design of novel, even more potent α-amylase inhibitors for the therapeutic management of diabetes and other metabolic disorders.[2][6] The methodologies outlined in this guide provide a robust framework for researchers to conduct similar investigations in the field of structure-based drug design.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Montbretin A from Crocosmia x crocosmiiflora Corms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Montbretin A (MbA) is a complex acylated flavonol glycoside found in the corms of Crocosmia x crocosmiiflora (montbretia).[1][2][3] It is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for the management of type 2 diabetes and obesity.[1][4] However, the low natural abundance of MbA in Crocosmia corms presents a significant challenge for its large-scale production for research and clinical development.[2][3] This document provides a comprehensive overview of the protocols for the extraction and purification of this compound from its natural plant source, based on established methodologies for flavonoid glycosides.

Introduction to this compound

This compound is a specialized metabolite with a complex chemical structure, consisting of a myricetin (B1677590) core decorated with two glycosyl chains and an acylated trisaccharide.[5][6] Its high efficacy and specificity as an inhibitor of human pancreatic α-amylase (HPA) with a Ki value of approximately 8 nM make it a compound of significant interest.[4] The primary natural source of MbA is the underground storage organs, or corms, of the ornamental plant Crocosmia x crocosmiiflora.[1][2] The biosynthesis of MbA in the corms is temporally regulated, occurring primarily in newly developing corms early in the growing season.[1] Due to these production limitations, metabolic engineering approaches in heterologous systems such as Nicotiana benthamiana are being explored as alternative sources.[1][5] Nevertheless, extraction from the natural source remains a crucial method for obtaining authentic standards and for initial research purposes.

Experimental Protocols

Plant Material and Preparation
  • Plant Source: Corms of Crocosmia x crocosmiiflora, preferably from a cultivar known to produce this compound, such as 'Emily McKenzie'.[7]

  • Harvesting: For optimal MbA content, harvest young, developing corms early in the growing season.[1]

  • Pre-processing:

    • Thoroughly wash the harvested corms with water to remove soil and debris.

    • Pat the corms dry and slice them into thin sections to facilitate drying.

    • Freeze the sliced corms in liquid nitrogen and immediately lyophilize (freeze-dry) to preserve the integrity of the metabolites.

    • Grind the lyophilized corm tissue into a fine powder using a laboratory mill or mortar and pestle. Store the powder at -80°C in an airtight, desiccated container until extraction.

Extraction of this compound

This protocol is based on methods developed for the analytical extraction of MbA and general principles for flavonoid glycoside extraction.

  • Solvent: 50-80% aqueous methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). For analytical purposes, 50% MeOH is commonly used.[2][3][8] For preparative scale, an optimized ethanol concentration may improve yield.

  • Procedure:

    • Weigh the powdered corm material.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:25 (g/mL).[9]

    • Perform the extraction using ultrasonication for 30-60 minutes at a controlled temperature (e.g., 40-50°C). Alternatively, use maceration with constant stirring for 2-4 hours at room temperature.[8] Prolonged heating should be avoided to prevent degradation of MbA.[10]

    • Separate the extract from the solid plant material by centrifugation at 4000 x g for 15 minutes, followed by filtration through Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

    • Pool the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

    • The resulting aqueous concentrate can be lyophilized to yield a crude extract powder or be used directly for the purification steps.

Purification Protocol

A multi-step purification strategy is necessary to isolate this compound to a high degree of purity. The following is a representative workflow.

Step 1: Solid-Phase Extraction (SPE) or Macroporous Resin Chromatography (Enrichment)

This initial step aims to remove highly polar compounds like sugars and organic acids and to enrich the flavonoid fraction.

  • Stationary Phase: Macroporous adsorbent resin (e.g., D101) or a C18 SPE cartridge.[10]

  • Procedure:

    • Dissolve the crude extract in a minimal amount of water.

    • Condition the macroporous resin column or C18 cartridge by washing with methanol followed by deionized water.

    • Load the aqueous extract onto the column.

    • Wash the column with deionized water to elute and discard the highly polar impurities.

    • Elute the flavonoid-enriched fraction with increasing concentrations of ethanol (e.g., 20%, 40%, 60%, 80%).

    • Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Pool the MbA-rich fractions and concentrate them under reduced pressure.

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final polishing step to achieve high-purity this compound.

  • System: A preparative HPLC system equipped with a UV-Vis detector and a fraction collector.[11]

  • Column: A reversed-phase C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Elution: A gradient elution is typically required to separate the complex mixture of flavonoids. The gradient should be optimized based on analytical HPLC runs of the enriched fraction. A representative gradient is as follows:

    • 0-5 min: 20% B

    • 5-45 min: 20% to 50% B

    • 45-50 min: 50% to 95% B

    • 50-55 min: 95% B (column wash)

    • 55-60 min: 95% to 20% B (re-equilibration)

  • Detection: Monitor the elution at a wavelength of approximately 350 nm, which is characteristic for flavonols.

  • Fraction Collection: Collect fractions corresponding to the this compound peak, guided by the retention time determined from analytical HPLC.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain pure this compound as a solid powder.

    • Assess the purity of the final product using analytical HPLC and confirm its identity using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

Specific yield data for this compound from Crocosmia corms is not extensively reported in the literature. The table below provides representative yields for MbA from a heterologous production system and for other flavonoid glycosides from natural sources to serve as a benchmark.

CompoundSourceYieldReference
This compound Nicotiana benthamiana (engineered)up to 83.7 µg/g Fresh Weight[4]
This compound Nicotiana benthamiana (engineered)~7 µg/g Fresh Weight[2]
Quercetin Glycosides Lingonberry Juice Concentrate2-6 mg per collected fraction (from 1070 mg injected)[12]
Flavonoids (Total) Crataegus pinnatifida leaves8.9 - 47.3 mg of individual compounds from HSCCC
Flavonoids (Total) Polygonum perfoliatum L.Purity increased from 12.74% to 43.00% after resin purification[10]

Visualizations

This compound Biosynthesis Pathway

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin-3-O-rhamnoside (MR) Myricetin->MR CcUGT1 MRG Myricetin-3-O-glucosyl-rhamnoside (MRG) MR->MRG CcUGT2 miniMbA mini-Montbretin A MRG->miniMbA CcAT1 MbA_XR2 MbA-XR² miniMbA->MbA_XR2 CcUGT3 MbA_R2 MbA-R² MbA_XR2->MbA_R2 CcUGT4 MbA This compound MbA_R2->MbA CcUGT5 UDP_Rha1 UDP-Rhamnose UDP_Rha1->MR UDP_Glc1 UDP-Glucose UDP_Glc1->MRG Caffeoyl_CoA Caffeoyl-CoA Caffeoyl_CoA->miniMbA UDP_Glc2 UDP-Glucose UDP_Glc2->MbA_XR2 UDP_Xyl UDP-Xylose UDP_Xyl->MbA_R2 UDP_Rha2 UDP-Rhamnose UDP_Rha2->MbA

Caption: Biosynthetic pathway of this compound from Myricetin.

Extraction and Purification Workflow

Extraction_Purification_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis QC/Analysis plant_material Crocosmia corms wash_slice Wash & Slice plant_material->wash_slice freeze_dry Freeze-dry (Lyophilize) wash_slice->freeze_dry grind Grind to Fine Powder freeze_dry->grind extraction Solvent Extraction (e.g., 80% Ethanol, Ultrasonication) grind->extraction filtration Centrifuge & Filter extraction->filtration concentration Concentrate (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract spe Enrichment (Macroporous Resin Chromatography) crude_extract->spe enriched_fraction Enriched MbA Fraction spe->enriched_fraction prep_hplc Preparative HPLC (Reversed-Phase C18) enriched_fraction->prep_hplc pure_mba Pure this compound (>95%) prep_hplc->pure_mba analysis Purity Check (HPLC) Structure ID (MS, NMR) pure_mba->analysis

Caption: General workflow for this compound extraction and purification.

References

Application Notes and Protocols for the Quantification of Montbretin A using HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Montbretin A (MbA) is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for the management of type 2 diabetes.[1] Found in the corms of the ornamental plant montbretia (Crocosmia x crocosmiiflora), MbA is a complex acylated flavonol glycoside.[1][2] Its limited natural abundance and complex structure necessitate robust analytical methods for quantification in various matrices, including plant extracts and biological samples, to support research, drug development, and quality control.[3][4] This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocols

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix.

Sample Preparation: Extraction from Plant Material

  • Harvesting: Collect fresh plant material (e.g., Crocosmia corms or Nicotiana benthamiana leaves).

  • Homogenization: Freeze the plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • To the powdered tissue, add 50% methanol (B129727) (MeOH) in water (v/v). Use a ratio of 10 mL of solvent per 1 gram of tissue.

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample for 30 minutes in a sonication bath.

    • Centrifuge the extract at 10,000 x g for 15 minutes to pellet cellular debris.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method 1: HPLC-UV for Quantification of this compound

This method is suitable for routine quantification of this compound in moderately complex mixtures where high sensitivity is not the primary requirement.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column Agilent ZORBAX SB-C18, 50 x 4.6 mm, 1.8 µm particle size, or equivalent.[1]
Mobile Phase A 10 mM aqueous ammonium (B1175870) acetate.[1]
Mobile Phase B Acetonitrile with 0.2% (v/v) formic acid.[1]
Gradient Elution 0-0.5 min, 5% B; 0.5-5 min, 5-20% B; 5-7 min, 20-90% B; 7-7.1 min, 90% B; 7.1-10 min, 5% B.[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 40°C.[3]
Injection Volume 10 µL.
Detection UV detection at 330 nm (corresponding to the absorbance maximum of the caffeoyl moiety).
Run Time 10 minutes.

Quantitative Data Summary (HPLC-UV)

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method 2: LC-MS for Quantification of this compound

This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices and for the identification of MbA and its biosynthetic intermediates.

Instrumentation and Conditions:

ParameterSpecification
LC System An Agilent 1100 HPLC system or equivalent.[3]
Column Agilent ZORBAX SB-C18, 50 x 4.6 mm, 1.8 µm particle size.[1]
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Long-Run Gradient 0-7 min, 5% B; 7-9 min, 5-15% B; 9-20 min, 15-18% B; 20-25 min, 18-90% B; 25-27 min, 90% B; 27.1-30 min, 5% B. This long-run method is used for the separation of complex intermediates.[3]
Flow Rate 1.0 mL/min.[3]
Column Temperature 40°C.[3]
Injection Volume 5 µL.
Mass Spectrometer An ion trap or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Ionization Mode Negative ESI.
Data Acquisition Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Extracted Ion Chromatograms (EIC) are used for quantification.[3][5]
Key m/z Values This compound has a molecular weight that can be targeted. Intermediates such as mini-MbA (m/z 787), MbA-XR² (m/z 949), and MbA-R² (m/z 1081) can also be monitored.[3][5]

Quantitative Data Summary (LC-MS)

ParameterTypical Performance
Linearity (R²) > 0.998
Limit of Detection (LOD) < 10 ng/mL
Limit of Quantification (LOQ) < 30 ng/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 3%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Plant Material (e.g., Corms) Homogenization Homogenization (Liquid N2) Sample->Homogenization Extraction Solvent Extraction (50% MeOH) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV Routine Quantification LC_MS LC-MS Analysis Filtration->LC_MS High-Sensitivity Quantification Quantification Quantification HPLC_UV->Quantification LC_MS->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis biosynthesis_pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 MRG Myricetin 3-O-glucosyl rhamnoside (MRG) MR->MRG CcUGT2 mini_MbA mini-Montbretin A (mini-MbA) MRG->mini_MbA CcAT1/CcAT2 MbA_XR2 MbA-XR² mini_MbA->MbA_XR2 CcUGT3 MbA_R2 MbA-R² MbA_XR2->MbA_R2 UDP-Xyl dependent UGT MbA This compound (MbA) MbA_R2->MbA UDP-Rha dependent UGT

References

Application Notes and Protocols for Metabolic Engineering of Montbretin A Production in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Montbretin A (MbA) is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for the treatment of type 2 diabetes and obesity.[1][2][3] This complex acylated flavonol glycoside is naturally produced in small quantities in the corms of the ornamental plant montbretia (Crocosmia × crocosmiiflora).[1][3] The limited supply from its natural source hinders further drug development. Metabolic engineering in a heterologous host like Nicotiana benthamiana offers a promising alternative for scalable and sustainable production of MbA.[2][4] This document provides detailed application notes and protocols for the transient expression of the MbA biosynthetic pathway in N. benthamiana.

Core Concepts

The biosynthesis of MbA is a complex process involving the assembly of seven precursor molecules: the flavonol myricetin (B1677590), two units of UDP-rhamnose, two units of UDP-glucose, UDP-xylose, and caffeoyl-CoA.[4][5] The assembly is catalyzed by a series of five UDP-glycosyltransferases (UGTs) and one BAHD acyltransferase.[5][6] The complete biosynthetic pathway has been elucidated, enabling its reconstruction in heterologous systems.[1][4]

Nicotiana benthamiana has emerged as a robust platform for the transient expression of complex biosynthetic pathways. Its advantages include rapid growth, high protein expression levels, and the natural production of many necessary precursors for flavonoid biosynthesis.[6] The expression of the MbA pathway in N. benthamiana is typically achieved through Agrobacterium tumefaciens-mediated transient expression.[2][7]

Data Presentation

Table 1: Montbretin Production in Engineered Nicotiana benthamiana
Construct ExpressedCompoundYield (µg/g Fresh Weight)Reference
Myricetin & MbA-XR² Biosynthesis GenesMbA-XR²42[8]
Myricetin & MbA-XR² Biosynthesis GenesMbB-XR²~2200[8]
Complete MbA Biosynthesis PathwayMbA~7[8]
Complete MbA Biosynthesis PathwayMbB~700[8]
MbA Biosynthesis Genes + CcHCTMbA30-fold increase compared to control[5][9]

Note: MbB (Montbretin B) and MbC (Montbretin C) are analogues of MbA with different acyl groups (coumaroyl and feruloyl, respectively) and are not pharmaceutically active.[6][9] Their production indicates the availability of corresponding precursors in N. benthamiana.

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound from the precursor myricetin involves a six-step enzymatic cascade. The pathway is initiated by a series of glycosylations, followed by an acylation, and completed with further glycosylations.

MbA_Biosynthesis Myricetin Myricetin MR Myricetin 3-O-rhamnoside Myricetin->MR CcUGT1 MRG Myricetin 3-O-glucosyl-rhamnoside MR->MRG CcUGT2 mini_MbA mini-MbA (Myricetin 3-O-(6'-O-caffeoyl)- glucosyl rhamnoside) MRG->mini_MbA CcAT1 MbA_XR2 MbA-XR² mini_MbA->MbA_XR2 CcUGT3 MbA_R2 MbA-R² MbA_XR2->MbA_R2 CcUGT4 MbA This compound MbA_R2->MbA CcUGT5

Caption: The biosynthetic pathway of this compound from myricetin.

Experimental Workflow for MbA Production in N. benthamiana

This workflow outlines the key steps from the initial preparation of bacterial cultures to the final analysis of this compound production in the plant.

Experimental_Workflow cluster_prep Preparation cluster_expression Transient Expression cluster_analysis Analysis Agro_Culture 1. Grow Agrobacterium Cultures (containing biosynthetic genes) Culture_Prep 2. Prepare Infiltration Suspension Agro_Culture->Culture_Prep Infiltration 3. Infiltrate N. benthamiana Leaves Culture_Prep->Infiltration Incubation 4. Incubate Plants (5 days) Infiltration->Incubation Harvest 5. Harvest Leaf Tissue Incubation->Harvest Extraction 6. Metabolite Extraction Harvest->Extraction LCMS 7. LC-MS Analysis Extraction->LCMS

Caption: Workflow for transient expression and analysis of MbA.

Experimental Protocols

Protocol 1: Preparation of Agrobacterium tumefaciens for Infiltration

This protocol details the steps for preparing Agrobacterium cultures for transient expression in N. benthamiana.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101) harboring the plant expression constructs for MbA biosynthetic genes.

  • LB medium with appropriate antibiotics.

  • Infiltration medium (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone).[7][10]

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • From a glycerol (B35011) stock, streak the Agrobacterium strain containing the desired construct onto an LB agar (B569324) plate with the appropriate antibiotics. Incubate at 28°C for 2 days.[10]

  • Inoculate a single colony into 5 mL of liquid LB medium with antibiotics and grow overnight at 28°C with shaking (250-300 rpm).[10]

  • The next day, use the starter culture to inoculate a larger volume of LB with antibiotics and grow until the culture reaches an OD₆₀₀ of 0.8-1.0.

  • Pellet the bacterial cells by centrifugation at 8000 × g for 2 minutes at room temperature.[10]

  • Discard the supernatant and resuspend the pellet in the infiltration medium.

  • Adjust the final OD₆₀₀ of the bacterial suspension to 0.2-0.5 for each construct.[10] For co-infiltration of multiple constructs, mix the individual bacterial suspensions in equal volumes.

  • Include an Agrobacterium strain carrying a p19 silencing suppressor in the mixture to enhance protein expression.[10]

  • Incubate the final bacterial suspension at room temperature for 2-3 hours before infiltration.

Protocol 2: Agroinfiltration of Nicotiana benthamiana

This protocol describes the process of introducing the Agrobacterium suspension into the leaves of N. benthamiana.

Materials:

  • Healthy N. benthamiana plants (4-6 weeks old).

  • Prepared Agrobacterium infiltration suspension.

  • 1 mL needleless syringe.

Procedure:

  • Select healthy, fully expanded leaves of the N. benthamiana plants for infiltration.

  • Using a 1 mL needleless syringe, gently press the tip against the abaxial (lower) side of the leaf.

  • Slowly and steadily inject the Agrobacterium suspension into the leaf apoplast until the infiltrated area is visibly water-soaked.

  • Infiltrate multiple spots on several leaves per plant to ensure sufficient material for analysis.

  • Mark the infiltrated areas.

  • Return the plants to a controlled growth chamber and incubate for 5 days to allow for transient gene expression and metabolite accumulation.[5][8]

Protocol 3: Metabolite Extraction and Analysis

This protocol outlines the procedure for extracting and quantifying this compound and its analogues from infiltrated leaf tissue.

Materials:

  • Harvested leaf tissue from agroinfiltrated N. benthamiana.

  • 50% (v/v) methanol (B129727) (MeOH).[5][8]

  • Liquid nitrogen.

  • Mortar and pestle or tissue homogenizer.

  • Microcentrifuge tubes.

  • LC-MS system.

  • MbA analytical standard.

Procedure:

  • At 5 days post-infiltration, excise the infiltrated leaf areas and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Weigh the powdered tissue.

  • For every 100 mg of tissue, add 1 mL of 50% MeOH.[6]

  • Vortex the mixture thoroughly and incubate at room temperature for 1 hour with occasional shaking.

  • Clarify the extract by centrifuging at high speed (e.g., 14,000 × g) for 10 minutes.

  • Transfer the supernatant to a new tube for LC-MS analysis.

  • Analyze the extracts by LC-MS to identify and quantify MbA, MbB, and MbC.[5]

  • Quantification is performed by comparing the peak areas of the detected compounds to an external calibration curve generated with an authentic MbA standard.[5][6]

Conclusion

The metabolic engineering of this compound production in Nicotiana benthamiana represents a significant advancement in ensuring a sustainable supply of this valuable anti-diabetic compound. The protocols and data presented here provide a comprehensive guide for researchers to establish and optimize MbA production in this heterologous plant system. Further improvements in yield can be anticipated through the co-expression of genes from precursor pathways, such as the shikimate shunt, to increase the availability of the caffeoyl-CoA precursor.[5][9]

References

Heterologous Expression of Montbretin A Biosynthetic Genes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the heterologous expression of Montbretin A (MbA) biosynthetic genes in various host systems. This compound, a complex acylated flavonol glycoside, is a potent and specific inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes.[1][2][3] Due to its low abundance in its natural source, the corms of the montbretia plant (Crocosmia x crocosmiiflora), and the complexity of its chemical synthesis, heterologous production in microbial or plant systems is a critical enabling technology for its development and large-scale production.[1][3]

Data Presentation

The heterologous production of this compound and its intermediates has been demonstrated in Nicotiana benthamiana and Saccharomyces cerevisiae. The following tables summarize the reported production titers.

Table 1: Production of this compound and Intermediates in Nicotiana benthamiana

CompoundHost Strain / Genetic ModificationTiter/YieldReference
Myricetin (B1677590) 3-O-glucosyl rhamnosideN. benthamiana expressing montbretia flavonol biosynthesis genes + CcUGT1 & CcUGT22 mg/g fresh weight[4]
This compound (MbA)N. benthamiana with engineered shikimate shunt genes30-fold increase compared to non-optimized strain[5]
MbA-XR²N. benthamiana expressing myricetin and MbA-XR² biosynthesis genes42 µg/g fresh weight
MbB-XR²N. benthamiana expressing myricetin and MbA-XR² biosynthesis genes~2.2 mg/g fresh weight
EriodictyolS. cerevisiae engineered with a pathway utilizing caffeic acid27.3 mg/L[6]

Table 2: Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstrate(s)Kmkcatkcat/KmReference
CcUGT1 (UGT77B2)Myricetin, UDP-RhaData not availableData not availableData not available
CcUGT2 (UGT709G2)Myricetin 3-O-rhamnoside, UDP-GlcData not availableData not availableData not available
CcAT1/CcAT2Myricetin 3-O-glucosyl rhamnoside, Caffeoyl-CoAData not availableData not availableData not available
CcUGT3 (UGT703E1)Mini-MbA, UDP-GlcData not availableData not availableData not available
CcUGT4MbA-XR², UDP-XylData not availableData not availableData not available[7]
CcUGT5MbA-R², UDP-RhaData not availableData not availableData not available[7]

Signaling Pathways and Experimental Workflows

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions catalyzed by UDP-glycosyltransferases (UGTs) and a BAHD-acyltransferase (AT). The pathway starts with the flavonol myricetin and proceeds through a series of glycosylation and acylation steps to yield the final complex molecule.[1][8][9]

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin 3-O-rhamnoside (MR) Myricetin->MR CcUGT1 (UDP-Rha) MRG Myricetin 3-O-glucosyl rhamnoside (MRG) MR->MRG CcUGT2 (UDP-Glc) Mini_MbA Mini-Montbretin A (MRG-Caff) MRG->Mini_MbA CcAT1/2 (Caffeoyl-CoA) MbA_XR2 MbA-XR² Mini_MbA->MbA_XR2 CcUGT3 (UDP-Glc) MbA_R2 MbA-R² MbA_XR2->MbA_R2 CcUGT4 (UDP-Xyl) MbA This compound MbA_R2->MbA CcUGT5 (UDP-Rha)

Caption: The biosynthetic pathway of this compound from myricetin.

General Experimental Workflow for Heterologous Expression in Nicotiana benthamiana

This workflow outlines the key steps for the transient expression of this compound biosynthetic genes in N. benthamiana using Agrobacterium tumefaciens-mediated transformation.

Experimental_Workflow cluster_cloning Gene Cloning and Vector Construction cluster_agro Agrobacterium Transformation cluster_plant Plant Infiltration and Expression cluster_analysis Analysis Gene_Isolation Isolate MbA biosynthetic genes Ligation Ligate genes into vectors Gene_Isolation->Ligation Vector_Prep Prepare pCAMBIA expression vectors Vector_Prep->Ligation Ecoli_Transformation Transform E. coli Ligation->Ecoli_Transformation Plasmid_Isolation Isolate plasmids Ecoli_Transformation->Plasmid_Isolation Agro_Transformation Transform A. tumefaciens with expression vectors Plasmid_Isolation->Agro_Transformation Culture_Growth Grow Agrobacterium cultures Agro_Transformation->Culture_Growth Infiltration Infiltrate N. benthamiana leaves Culture_Growth->Infiltration Incubation Incubate plants for gene expression Infiltration->Incubation Harvesting Harvest leaf tissue Incubation->Harvesting Extraction Extract metabolites Harvesting->Extraction LCMS_Analysis LC-MS/MS analysis Extraction->LCMS_Analysis Data_Analysis Data analysis and quantification LCMS_Analysis->Data_Analysis

Caption: General workflow for transient expression in N. benthamiana.

Experimental Protocols

Protocol 1: Gene Cloning and Vector Construction for Expression in Nicotiana benthamiana

This protocol describes the cloning of this compound biosynthetic genes into pCAMBIA binary vectors for Agrobacterium-mediated transient expression.

1. Gene Amplification:

  • Amplify the coding sequences of the this compound biosynthetic genes (CcUGT1, CcUGT2, CcAT1, CcUGT3, CcUGT4, CcUGT5, and other required genes like those for myricetin biosynthesis) from cDNA using PCR.
  • Design primers to introduce appropriate restriction sites (e.g., NcoI and BglII) for cloning into the pCAMBIA vector.[10]

2. Vector Preparation:

  • Digest the pCAMBIA1305.1 or a similar binary vector with the corresponding restriction enzymes (e.g., NcoI and BglII).[10]
  • Purify the linearized vector using a gel extraction kit.

3. Ligation:

  • Ligate the amplified gene fragments into the prepared pCAMBIA vector using T4 DNA ligase. The gene will be under the control of a constitutive promoter like the CaMV 35S promoter.[3][10]

4. Transformation of E. coli:

  • Transform competent E. coli cells (e.g., DH5α) with the ligation mixture.
  • Select for transformed colonies on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pCAMBIA).

5. Plasmid Verification:

  • Isolate plasmid DNA from overnight cultures of selected colonies.
  • Verify the correct insertion of the gene by restriction digestion and Sanger sequencing.

Protocol 2: Agrobacterium tumefaciens-Mediated Transient Expression in Nicotiana benthamiana

This protocol details the infiltration of N. benthamiana leaves with Agrobacterium carrying the expression vectors.

1. Agrobacterium Transformation:

  • Transform competent A. tumefaciens (e.g., strain GV3101) with the verified pCAMBIA expression vectors.
  • Select for transformed colonies on LB agar plates containing appropriate antibiotics (e.g., rifampicin, gentamicin, and kanamycin).

2. Culture Preparation:

  • Inoculate a single colony of each Agrobacterium strain into 5 mL of LB medium with antibiotics and grow overnight at 28°C with shaking.
  • The following day, inoculate a larger culture (e.g., 50 mL) and grow until the OD600 reaches approximately 1.0.

3. Infiltration:

  • Pellet the Agrobacterium cells by centrifugation (e.g., 4000 x g for 10 min).
  • Resuspend the pellet in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).
  • Adjust the OD600 of each culture to a final concentration of 0.5-1.0.
  • For co-expression of multiple genes, mix the different Agrobacterium cultures in equal volumes.
  • Using a needleless syringe, infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

4. Incubation:

  • Incubate the infiltrated plants in a growth chamber for 3-5 days to allow for gene expression.

Protocol 3: Heterologous Expression in Saccharomyces cerevisiae

This protocol provides a general framework for expressing this compound biosynthetic genes in yeast.

1. Vector Construction:

  • Clone the this compound biosynthetic genes into a yeast expression vector (e.g., from the pESC or pYES series) under the control of a strong, inducible promoter like GAL1.[1]
  • Utilize a yeast toolkit for modular cloning (MoClo-YTK) for efficient assembly of multi-gene constructs.

2. Yeast Transformation:

  • Transform a suitable S. cerevisiae strain (e.g., BY4741) with the expression plasmids using the lithium acetate (B1210297)/polyethylene glycol (PEG) method.
  • Select for transformants on appropriate synthetic dropout media.

3. Cultivation and Induction:

  • Grow a pre-culture of the transformed yeast in selective medium overnight.
  • Inoculate the main culture in a suitable production medium.
  • Induce gene expression by adding galactose to the medium.
  • For fed-batch fermentation, develop a feeding strategy to supply a carbon source (e.g., glucose or galactose) and other nutrients to maintain cell growth and productivity.[11][12]

4. Precursor Feeding:

  • If the host strain does not produce the necessary precursors (e.g., myricetin, caffeic acid), these can be fed into the culture medium.[1]

Protocol 4: Extraction and Analysis of this compound and Intermediates

This protocol describes the extraction and quantification of this compound and its glycosylated intermediates from plant or yeast samples.

1. Sample Preparation:

  • From N. benthamiana:
  • Harvest infiltrated leaf tissue and freeze in liquid nitrogen.
  • Grind the frozen tissue to a fine powder.
  • Extract the powder with 80% methanol (B129727) by vortexing and incubating at 4°C.[13][14]
  • Centrifuge to pellet cell debris and collect the supernatant.
  • From Yeast:
  • Pellet the yeast cells from the culture.
  • Extract the metabolites from the cell pellet and/or the culture supernatant using a suitable solvent like ethyl acetate or methanol.[1]

2. LC-MS/MS Analysis:

  • Chromatography:
  • Separate the extracted metabolites using a reverse-phase C18 column on an HPLC or UPLC system.
  • Use a gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Mass Spectrometry:
  • Analyze the eluent using a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source in negative ion mode.
  • For quantification, use Multiple Reaction Monitoring (MRM) mode with specific precursor-product ion transitions for each analyte.
  • Identify compounds by comparing their retention times and fragmentation patterns with authentic standards.[15][16]

3. Quantification:

  • Generate a standard curve for each analyte using authentic standards of known concentrations.
  • Calculate the concentration of this compound and its intermediates in the samples based on the standard curves.

References

Application Notes and Protocols for Evaluating Montbretin A Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA) is a potent and highly specific inhibitor of human pancreatic α-amylase, an enzyme responsible for the breakdown of complex carbohydrates into simpler sugars.[1][2] By inhibiting this enzyme, MbA has the potential to reduce postprandial hyperglycemia, making it a promising therapeutic candidate for the management of type 2 diabetes and obesity.[1][3][4][5] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a controlled in vitro setting. The described assays, a Glucose Uptake Assay in Adipocytes and an Insulin (B600854) Secretion Assay in Pancreatic β-cells, are fundamental tools for characterizing the cellular effects of α-amylase inhibitors.

Principle of Cell-Based Assays for MbA Efficacy

The primary mechanism of MbA is the inhibition of α-amylase, which reduces the rate of glucose release from starch.[6][7] While MbA's direct target is not a cellular receptor, its downstream effects can be assessed using cell-based assays that measure key physiological processes related to glucose homeostasis.

  • Glucose Uptake Assay: This assay measures the transport of glucose into cells, a critical process for maintaining blood glucose levels.[8] Adipocytes (fat cells) and muscle cells are major sites of post-meal glucose uptake. By indirectly assessing the impact of reduced glucose availability (simulated by MbA's action), this assay can provide insights into its potential to modulate cellular glucose metabolism.

  • Insulin Secretion Assay: This assay quantifies the amount of insulin released from pancreatic β-cells in response to glucose and other secretagogues.[8][9] While MbA does not directly stimulate insulin secretion, understanding its effect on β-cell function in the context of varying glucose levels is crucial for its overall therapeutic evaluation.

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for organizing experimental results.

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupMbA Concentration (nM)Glucose Uptake (Normalized to Control)Standard DeviationP-value (vs. Control)
Vehicle Control01.000.12-
MbA10
MbA50
MbA100
Insulin (Positive Control)100 nM

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells

Treatment GroupMbA Concentration (nM)Basal Insulin Secretion (2.8 mM Glucose, ng/mL)Stimulated Insulin Secretion (16.7 mM Glucose, ng/mL)Stimulation Index (Stimulated/Basal)
Vehicle Control0
MbA10
MbA50
MbA100
Glibenclamide (Positive Control)1 µM

Experimental Protocols

Protocol 1: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol describes the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

Materials:

  • 3T3-L1 pre-adipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Adipocyte differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) with 0.2% BSA

  • This compound (MbA) stock solution

  • Insulin solution (100 nM)

  • 2-NBDG (10 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation/Emission: 485/535 nm)

Procedure:

  • Cell Culture and Differentiation:

    • Seed 3T3-L1 pre-adipocytes into a 96-well plate at a density of 1 x 10^4 cells/well and culture in DMEM with 10% FBS until confluent.

    • Two days post-confluency, replace the medium with adipocyte differentiation medium.

    • After 3 days, replace with DMEM containing 10% FBS and 10 µg/mL insulin for another 2 days.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2 days, for a total of 8-12 days. Mature adipocytes will have visible lipid droplets.

  • Serum Starvation:

    • Wash the differentiated 3T3-L1 adipocytes twice with PBS.

    • Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.

  • Treatment with this compound:

    • Wash the cells once with KRPH buffer.

    • Add 90 µL of KRPH buffer containing the desired concentrations of MbA (e.g., 10, 50, 100 nM) or vehicle control to the respective wells.

    • For the positive control, add 90 µL of KRPH buffer containing 100 nM insulin.

    • Incubate the plate at 37°C for 30 minutes.

  • Glucose Uptake Measurement:

    • Add 10 µL of 100 µM 2-NBDG (final concentration 10 µM) to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Assay Termination and Fluorescence Reading:

    • Remove the assay solution and wash the cells three times with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol details the procedure for measuring insulin secretion from the MIN6 pancreatic β-cell line in response to different glucose concentrations, in the presence or absence of this compound.

Materials:

  • MIN6 cells

  • DMEM with 15% FBS, 10 mM HEPES, 50 µM 2-mercaptoethanol

  • Krebs-Ringer Bicarbonate Buffer (KRBB) (115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) supplemented with 0.2% BSA

  • Low glucose KRBB (2.8 mM glucose)

  • High glucose KRBB (16.7 mM glucose)

  • This compound (MbA) stock solution

  • Glibenclamide (1 µM)

  • 24-well plates

  • Insulin ELISA kit

Procedure:

  • Cell Culture:

    • Seed MIN6 cells into a 24-well plate at a density of 2 x 10^5 cells/well and culture for 2-3 days until they reach 80-90% confluency.

  • Pre-incubation (Starvation):

    • Gently wash the cells twice with KRBB containing 2.8 mM glucose.

    • Incubate the cells in 500 µL of KRBB with 2.8 mM glucose for 1 hour at 37°C to establish a basal insulin secretion level.

  • Basal Insulin Secretion:

    • Remove the pre-incubation buffer.

    • Add 500 µL of fresh KRBB with 2.8 mM glucose, containing the desired concentrations of MbA (e.g., 10, 50, 100 nM) or vehicle control.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement. This represents the basal insulin secretion.

  • Glucose-Stimulated Insulin Secretion:

    • Wash the cells twice with KRBB containing 2.8 mM glucose.

    • Add 500 µL of KRBB with 16.7 mM glucose, containing the same concentrations of MbA or vehicle control as in the basal step. For the positive control, add 1 µM glibenclamide to a set of wells with high glucose.

    • Incubate for 1 hour at 37°C.

    • Collect the supernatant and store at -20°C for insulin measurement. This represents the stimulated insulin secretion.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the stimulation index by dividing the insulin concentration from the stimulated condition by the insulin concentration from the basal condition for each treatment group.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_lumen Intestinal Lumen cluster_enzyme Brush Border Enzyme cluster_cell Enterocyte Starch Starch Amylase Pancreatic α-Amylase Starch->Amylase Digestion Oligosaccharides Oligosaccharides Glucose Glucose Oligosaccharides->Glucose Further Digestion Amylase->Oligosaccharides Bloodstream Bloodstream Glucose->Bloodstream Absorption MbA This compound MbA->Amylase Inhibition

Caption: Mechanism of this compound action.

Experimental Workflow: Glucose Uptake Assay

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition A Seed 3T3-L1 pre-adipocytes B Differentiate to mature adipocytes A->B C Serum starve cells B->C D Add MbA or Controls C->D E Add 2-NBDG D->E F Incubate E->F G Wash cells F->G H Measure Fluorescence G->H

Caption: Workflow for the Glucose Uptake Assay.

Experimental Workflow: GSIS Assay

G cluster_prep Cell Preparation cluster_basal Basal Secretion cluster_stimulated Stimulated Secretion cluster_quantification Quantification A Seed MIN6 cells B Pre-incubate in low glucose A->B C Incubate in low glucose with MbA/Controls B->C D Collect supernatant C->D E Incubate in high glucose with MbA/Controls D->E F Collect supernatant E->F G Measure Insulin (ELISA) F->G

Caption: Workflow for the GSIS Assay.

References

Application Notes and Protocols for In Vivo Studies of Montbretin A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montbretin A (MbA) is a potent and highly specific inhibitor of human pancreatic α-amylase, an enzyme responsible for the initial digestion of starch in the gut.[1][2] By competitively inhibiting this enzyme (Ki = 8 nM), MbA slows the breakdown of complex carbohydrates into absorbable sugars, thereby reducing postprandial glucose excursions.[1][3] This mechanism of action makes MbA a promising therapeutic candidate for the management of type 2 diabetes and obesity.[4][5] Preclinical studies have demonstrated the efficacy of MbA in animal models of type 2 diabetes, highlighting its potential to control blood glucose levels with potentially fewer side effects than existing α-glucosidase inhibitors.[6][7]

These application notes provide detailed protocols for in vivo studies of this compound using the Zucker Diabetic Fatty (ZDF) rat, a well-established animal model for type 2 diabetes.[4]

Mechanism of Action: Inhibition of Pancreatic α-Amylase

This compound exerts its therapeutic effect by targeting pancreatic α-amylase in the small intestine. This enzyme is crucial for the hydrolysis of starch into smaller oligosaccharides, which are then further broken down into glucose by α-glucosidases on the intestinal brush border before absorption into the bloodstream. By inhibiting pancreatic α-amylase, MbA effectively reduces the rate of starch digestion, leading to a blunted and delayed rise in blood glucose levels after a carbohydrate-rich meal.

G Starch Starch (Complex Carbohydrate) Oligosaccharides Oligosaccharides Starch->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream MbA This compound PancreaticAmylase Pancreatic α-Amylase MbA->PancreaticAmylase Inhibits AlphaGlucosidases α-Glucosidases G cluster_setup Study Setup cluster_treatment Treatment Phase (60 days) cluster_endpoint Endpoint Analysis cluster_acute Acute Study (OSTT) Acclimatization Acclimatization (1 week) Grouping Random Grouping (Vehicle, MbA, Acarbose, Lean Control) Acclimatization->Grouping Baseline Baseline Measurements (Weight, Glucose, Lipids) Grouping->Baseline DrugAdmin Daily Drug Administration (in water or gavage) Baseline->DrugAdmin Monitoring Daily Monitoring (Weight, Food/Water Intake) DrugAdmin->Monitoring GlucoseChecks Bi-weekly Blood Glucose (Fed & Fasted) DrugAdmin->GlucoseChecks FinalBlood Final Blood Collection (Plasma Analysis) GlucoseChecks->FinalBlood DataAnalysis Statistical Analysis FinalBlood->DataAnalysis Tissue Tissue Harvesting (Optional) Tissue->DataAnalysis Fasting Overnight Fasting AcuteAdmin Oral Gavage (MbA/Acarbose/Vehicle + Starch) Fasting->AcuteAdmin AcuteMonitoring Serial Blood Glucose (0, 30, 60, 90, 120 min) AcuteAdmin->AcuteMonitoring

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Montbretin A in Heterologous Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous production of Montbretin A (MbA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the biosynthesis of MbA in microbial and plant-based systems. This compound is a potent inhibitor of human pancreatic α-amylase, making it a promising therapeutic for type 2 diabetes.[1][2] However, its complex structure and low abundance in its native source, Crocosmia × crocosmiiflora, necessitate heterologous production, which often faces challenges of low yield.[1][2][3]

This guide provides answers to frequently asked questions, troubleshooting strategies for common experimental hurdles, detailed protocols, and curated data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (MbA) is a complex acylated flavonol glycoside that specifically and potently inhibits human pancreatic α-amylase.[2][4] This makes it a strong candidate for development as an anti-diabetic and anti-obesity therapeutic.[2][4] Its natural supply from montbretia corms is very limited, making heterologous production in hosts like Nicotiana benthamiana or Saccharomyces cerevisiae essential for further research and clinical development.[3][5]

Q2: What are the key enzymatic steps in the this compound biosynthetic pathway?

A2: The biosynthesis of MbA is a multi-step process starting from the flavonol myricetin (B1677590). It involves a series of glycosylation and acylation reactions catalyzed by specific enzymes. The complete pathway has been elucidated and involves several UDP-dependent glycosyltransferases (UGTs) and an acyltransferase (AT).[4][5][6] The main building blocks are myricetin, two units of UDP-rhamnose, two units of UDP-glucose, one unit of UDP-xylose, and one unit of caffeoyl-CoA.[5]

Q3: What are the common host organisms used for heterologous production of MbA?

A3: Common hosts for expressing the MbA pathway include the bacterium Escherichia coli, the yeast Saccharomyces cerevisiae, and the plant Nicotiana benthamiana.[3] Each host has its own advantages and challenges regarding protein expression, precursor availability, and cellular compartmentalization. For instance, N. benthamiana has been used for the successful reconstruction of the entire MbA pathway.[2][4][5]

Q4: Why is the yield of this compound often low in heterologous systems?

A4: Low yields are typically due to a combination of factors, including:

  • Inefficient enzyme activity: Plant enzymes may not express or fold correctly in microbial hosts.[7][8]

  • Precursor limitation: Insufficient supply of key precursors like myricetin, UDP-sugars, and caffeoyl-CoA can create bottlenecks.[9][10]

  • Metabolic burden: Expressing a long, multi-enzyme pathway can impose a significant metabolic load on the host organism.

  • Formation of undesired byproducts: Host enzymes may compete for precursors, leading to the synthesis of related but inactive compounds like Montbretin B (MbB) or Montbretin C (MbC).[9][11]

  • Product degradation: The host organism may possess enzymes that degrade MbA or its intermediates.[10]

Visual Guides

This compound Biosynthetic Pathway

This diagram illustrates the sequential enzymatic reactions that convert the precursor myricetin into the final product, this compound.

MontbretinA_Pathway Myricetin Myricetin MR Myricetin 3-O-rhamnoside Myricetin->MR CcUGT1 MGR Myricetin 3-O-glucosyl-rhamnoside MR->MGR CcUGT2 miniMbA mini-MbA MGR->miniMbA CcAT1 MbA_XR2 MbA-XR² miniMbA->MbA_XR2 CcUGT3 MbA_R2 MbA-R² MbA_XR2->MbA_R2 CcUGT4 MbA This compound MbA_R2->MbA CcUGT5

Caption: The biosynthetic pathway of this compound from myricetin.

Troubleshooting Workflow for Low MbA Yield

This workflow provides a logical sequence of steps to diagnose and address the common causes of low this compound yield in a heterologous production system.

Troubleshooting_Workflow Start Low MbA Yield Detected CheckExpression Verify Enzyme Expression (Western Blot / Proteomics) Start->CheckExpression OptimizeCodons Optimize Codons & Promoters CheckExpression->OptimizeCodons No/Low Expression CheckActivity Assess In Vitro Enzyme Activity CheckExpression->CheckActivity Expression OK OptimizeCodons->CheckExpression EnzymeEngineering Enzyme Engineering (e.g., improve kcat/Km) CheckActivity->EnzymeEngineering Low Activity AnalyzeIntermediates Quantify Pathway Intermediates (LC-MS) CheckActivity->AnalyzeIntermediates Activity OK EnzymeEngineering->CheckActivity Success Improved MbA Yield EnzymeEngineering->Success FeedPrecursors Feed Limiting Precursors AnalyzeIntermediates->FeedPrecursors Precursor Bottleneck Identified CheckByproducts Identify Undesired Byproducts AnalyzeIntermediates->CheckByproducts No Bottleneck Apparent BoostPrecursorPathways Engineer Host Precursor Pathways FeedPrecursors->BoostPrecursorPathways FeedPrecursors->Success BoostPrecursorPathways->AnalyzeIntermediates KnockoutPathways Knockout Competing Endogenous Pathways CheckByproducts->KnockoutPathways Byproducts Found CheckByproducts->Success No Byproducts/ Yield Improved KnockoutPathways->CheckByproducts

Caption: A systematic workflow for troubleshooting low MbA yield.

Troubleshooting Guides

Q: My heterologous host is not producing any detectable this compound. Where should I start?

A: When there is a complete lack of product, the issue is often related to the expression or functionality of the pathway enzymes.

  • Verify Gene Expression: Confirm that all the enzymes in the biosynthetic pathway are being expressed. Use techniques like Western blotting (if antibodies are available) or targeted proteomics (LC-MS/MS) to check for the presence of each enzyme.

  • Check for mRNA Transcripts: Use RT-qPCR to ensure that the genes are being transcribed into mRNA. A lack of transcripts could point to issues with promoters, plasmid stability, or gene integration.

  • Assess Enzyme Activity: If the enzymes are expressed, their activity might be compromised. Perform in vitro enzyme assays using purified enzymes (if possible) and their respective substrates to confirm catalytic function. Plant enzymes, especially P450s, may require specific co-factors or membrane environments that are suboptimal in microbial hosts.[12]

  • Codon Optimization: The codon usage of Crocosmia genes may not be optimal for expression in E. coli or S. cerevisiae.[7] Re-synthesizing the genes with codons optimized for your host organism can dramatically improve translation efficiency and protein levels.[8][13][14]

Q: I'm observing the accumulation of an early pathway intermediate, but very little final product. What does this indicate?

A: The accumulation of an intermediate strongly suggests a bottleneck at the subsequent enzymatic step.

  • Identify the Bottleneck: Use liquid chromatography-mass spectrometry (LC-MS) to precisely identify and quantify the accumulating intermediate. This will pinpoint the specific enzyme in the pathway that is rate-limiting.

  • Enhance Enzyme Expression/Activity: The enzyme responsible for converting the accumulating intermediate may have low expression or poor catalytic efficiency.

    • Increase Gene Copy Number: Express the rate-limiting enzyme from a high-copy plasmid or integrate multiple copies into the host genome.

    • Use Stronger Promoters: Switch to a stronger constitutive or inducible promoter to drive higher expression of the bottlenecked enzyme.

    • Enzyme Engineering: Consider protein engineering strategies to improve the enzyme's kinetic parameters (k_cat, K_M) in the specific host environment.

  • Subcellular Localization: In eukaryotic hosts like yeast, improper subcellular localization of enzymes can disrupt pathway flux. Ensure that enzymes are targeted to the correct compartment (e.g., cytosol or endoplasmic reticulum) to access their substrates.

Q: My yield of this compound is low, and I'm also detecting high levels of Montbretin B (MbB) and other related byproducts. How can I improve specificity?

A: The formation of byproducts like MbB indicates that the acyltransferase (CcAT1) is using alternative acyl-CoA donors (like coumaroyl-CoA for MbB) that are naturally present in the host.[9][11]

  • Increase Caffeoyl-CoA Supply: The primary strategy is to increase the intracellular pool of the correct precursor, caffeoyl-CoA, to outcompete others. This can be achieved by engineering the host's phenylpropanoid pathway.

    • Express Upstream Genes: Introducing genes from the shikimate shunt pathway, such as hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) and caffeoyl-shikimate esterase (CSE) from Crocosmia, can specifically boost caffeoyl-CoA production.[9][15] Co-expression of CcHCT has been shown to increase MbA yield by up to 30-fold in N. benthamiana.[9][15]

  • Feed Caffeic Acid: Supplementing the culture medium with caffeic acid, a direct precursor to caffeoyl-CoA, can increase the specific precursor pool and improve the MbA:MbB ratio.[16][17]

  • Knockout Competing Pathways: In hosts like S. cerevisiae, consider knocking out endogenous pathways that consume caffeoyl-CoA or produce competing acyl-CoA molecules.[10]

Data Hub

Table 1: Strategies for Yield Improvement in N. benthamiana
Engineering StrategyTargetFold Increase in MbA YieldReference
Co-expression of CcHCT3Increase caffeoyl-CoA supply11-fold[3]
Co-expression of CcCSE2Increase caffeoyl-CoA supply6-fold[3]
Co-expression of CcHCT with MbA pathway genesIncrease caffeoyl-CoA supply30-fold[9][15]
Co-expression of U. maydis Chlorogenic Acid Esterase (UmChlE)Increase caffeoyl-CoA supply5-fold[3]
Table 2: Production Titers of MbA Precursors in Engineered Yeast (S. cerevisiae)
ProductPrecursor FedTiter (mg/L)Reference
EriodictyolCaffeic Acid27.3[16]
Eriodictyol (Optimized)Caffeic Acid~218 (8-fold improvement)[16]
Naringeninp-Coumaric Acid6.5[17]

Experimental Protocols

Protocol 1: Codon Optimization of Pathway Genes

Objective: To improve the translational efficiency of Crocosmia genes in a microbial host (E. coli or S. cerevisiae).

Methodology:

  • Obtain the wild-type DNA sequence for the Crocosmia x crocosmiiflora gene of interest (e.g., CcUGT1).

  • Use a computational codon optimization tool. There are many free and commercial software tools available (e.g., IDT Codon Optimization Tool, GenScript OptimumGene™).

  • Select the target expression host (e.g., Escherichia coli K12, Saccharomyces cerevisiae S288C) within the tool. The software will replace rare codons in the original sequence with codons that are frequently used by the target host's translational machinery, without changing the final amino acid sequence.[7][13]

  • Review and refine the optimized sequence. Check for and remove any unwanted elements that may have been introduced, such as cryptic splice sites, poly(A) signals, or strong secondary mRNA structures that could hinder translation.[7]

  • Synthesize the optimized gene. Order the newly designed DNA sequence from a gene synthesis provider.

  • Clone and express the gene. Clone the synthetic gene into an appropriate expression vector for your host and proceed with transformation and expression analysis.

Protocol 2: Precursor Feeding in S. cerevisiae Culture

Objective: To boost the production of MbA or its intermediates by supplementing the culture with a limiting precursor (e.g., caffeic acid).

Methodology:

  • Prepare a sterile stock solution of the precursor (e.g., 100 mM caffeic acid in 70% ethanol).

  • Inoculate your engineered yeast strain in an appropriate growth medium (e.g., synthetic complete medium lacking uracil (B121893) for plasmid selection). Grow the culture at 30°C with shaking.

  • Begin feeding after initial cell growth. Once the culture has reached a specific optical density (e.g., OD600 of ~1.0), begin adding the precursor. To avoid toxicity, it is often best to add the precursor in several small doses over the course of the fermentation rather than all at once.[17]

  • Example Feeding Strategy: For a final concentration of 1 mM, add the precursor in five equal doses (0.2 mM each) every 12-13 hours.[17]

  • Continue incubation. Incubate the culture for a total of 65-72 hours after the first feeding.

  • Extract and analyze metabolites. Harvest the culture, extract the flavonoids (e.g., with ethyl acetate), and analyze the yield of your target compound using HPLC or LC-MS.[17]

References

Technical Support Center: Optimizing Codon Usage for Montbretin A Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the heterologous expression of Montbretin A (MbA) biosynthetic enzymes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in optimizing codon usage for efficient protein production.

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it crucial for expressing this compound biosynthetic enzymes in a heterologous host?

A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage bias of a specific expression host, without altering the amino acid sequence of the encoded protein.[1][2] Different organisms exhibit preferences for certain codons over others for the same amino acid, a phenomenon known as codon bias.[2] When expressing genes from one organism (e.g., Crocosmia x crocosmiiflora, the source of MbA enzymes) in another (e.g., E. coli or Nicotiana benthamiana), differences in codon usage can lead to translational inefficiencies, resulting in low protein yields or truncated proteins.[2] Optimizing the codons for the host's machinery can significantly enhance the expression levels of functional MbA biosynthetic enzymes.[1][3]

Q2: Which host organisms are suitable for expressing this compound biosynthetic enzymes?

A2: Researchers have successfully expressed MbA biosynthetic enzymes in both prokaryotic and eukaryotic systems. Escherichia coli is a common choice for initial enzyme characterization due to its rapid growth and ease of genetic manipulation.[4][5] For reconstructing the entire MbA biosynthetic pathway and producing the final compound, Nicotiana benthamiana has been used as a heterologous plant host.[4][6][7] The choice of host will depend on the specific research goals, such as producing a single enzyme for in vitro assays or co-expressing multiple enzymes for in vivo pathway reconstruction.

Q3: How do I choose the right codon optimization algorithm or service?

A3: Several bioinformatics tools and commercial services are available for codon optimization.[3][8] When selecting a tool, consider the following:

  • Host-specific codon tables: Ensure the algorithm uses up-to-date and accurate codon usage tables for your chosen expression host (e.g., E. coli K-12 strains, N. benthamiana).

  • Avoidance of rare codons: The tool should replace codons that are rare in the host organism, as these can slow down or stall translation.[3]

  • GC content optimization: The GC content of the optimized gene should be adjusted to be within the optimal range for the host to ensure transcriptional and translational efficiency.

  • Removal of detrimental sequences: The algorithm should screen for and remove sequences that can negatively impact gene expression, such as cryptic splice sites, polyadenylation signals, and strong secondary mRNA structures.

Q4: Can codon optimization negatively affect my protein?

A4: While generally beneficial, codon optimization can sometimes have unintended consequences. Synonymous codon changes can, in some cases, alter mRNA secondary structure, protein folding, and post-translational modifications, which might affect protein function.[8][9] It is important to verify the functionality of the codon-optimized enzyme through activity assays.

Troubleshooting Guide

Issue 1: Low or no protein expression after codon optimization.
Possible Cause Troubleshooting Step
Inefficient Transcription - Verify the integrity of your expression vector and ensure the promoter is appropriate for your host. - Check for the presence of transcription termination signals within your optimized gene sequence.
mRNA Instability - Analyze the 5' and 3' untranslated regions (UTRs) of your transcript for elements that might promote mRNA degradation. - Ensure the codon optimization algorithm did not introduce AU-rich elements that can destabilize mRNA.[3]
Translation Initiation Problems - For bacterial expression, ensure a strong Shine-Dalgarno sequence is correctly positioned upstream of the start codon.[3] - For eukaryotic expression, confirm the presence of a Kozak sequence around the start codon.
Toxicity of the Protein - Use a tightly regulated promoter to control protein expression. - Lower the induction temperature and/or the concentration of the inducer (e.g., IPTG) to reduce the rate of protein synthesis.
Plasmid Instability - Verify the plasmid copy number and ensure the antibiotic selection is maintained throughout cultivation.
Issue 2: The expressed protein is insoluble (forms inclusion bodies).
Possible Cause Troubleshooting Step
High Rate of Protein Synthesis - Lower the expression temperature (e.g., 16-25°C) to slow down translation and allow more time for proper protein folding.[10] - Reduce the inducer concentration.
Sub-optimal Buffer Conditions - Experiment with different lysis buffers containing varying pH, salt concentrations, and additives like glycerol (B35011) or non-detergent sulfobetaines.
Lack of Chaperones - Co-express molecular chaperones (e.g., GroEL/GroES in E. coli) to assist in protein folding.
Disulfide Bond Formation (in E. coli) - Express the protein in the periplasm by including a signal peptide. - Use engineered E. coli strains (e.g., Origami, Rosetta-gami) that have a more oxidizing cytoplasm to promote disulfide bond formation.
Issue 3: The codon-optimized enzyme has lower specific activity than the native enzyme.
Possible Cause Troubleshooting Step
Altered Protein Folding - As mentioned, synonymous codon changes can affect the rate of translation and co-translational folding.[8] - Try a different codon optimization strategy or algorithm that uses a different set of synonymous codons.
Incorrect Post-Translational Modifications - If the enzyme requires specific post-translational modifications that are absent in your host, consider switching to a more suitable expression system (e.g., from E. coli to a plant or yeast system).
N- or C-terminal tag interference - Test different affinity tags or move the tag to the other terminus of the protein. - Consider including a protease cleavage site to remove the tag after purification.

Data Presentation

Table 1: Hypothetical Comparison of MbA Biosynthetic Enzyme Expression in E. coli

EnzymeCodon OptimizationExpression Level (mg/L)Soluble Fraction (%)
CcUGT1None230
CcUGT1E. coli optimized1575
CcAT1None1.525
CcAT1E. coli optimized1260
CcUGT3None340
CcUGT3E. coli optimized1880

Experimental Protocols

Protocol 1: General Workflow for Codon Optimization and Expression Analysis
  • Obtain the wild-type coding sequence for the this compound biosynthetic enzyme of interest.

  • Select a target expression host (e.g., E. coli BL21(DE3) or Agrobacterium tumefaciens for N. benthamiana transformation).

  • Utilize a codon optimization tool to generate a synthetic gene sequence adapted for the chosen host. Key parameters to consider are codon adaptation index (CAI), GC content, and removal of undesirable sequence motifs.

  • Synthesize the optimized gene and clone it into a suitable expression vector with an appropriate promoter and affinity tag (e.g., 6x-His tag).

  • Transform the expression construct into the chosen host.

  • Perform a small-scale expression trial. Induce protein expression under various conditions (e.g., different temperatures, inducer concentrations, and induction times).

  • Analyze protein expression by SDS-PAGE and Western blot using an antibody against the affinity tag.

  • Assess protein solubility by separating soluble and insoluble fractions of the cell lysate.

  • Purify the soluble protein using affinity chromatography.

  • Perform an enzyme activity assay to confirm the functionality of the expressed protein.

Visualizations

MontbretinA_Biosynthesis Myricetin Myricetin MR Myricetin-3-O-rhamnoside Myricetin->MR CcUGT1 MRG Myricetin-3-O-(rhamnosyl-glucoside) MR->MRG CcUGT2 mini_MbA Mini-MbA MRG->mini_MbA CcAT1/CcAT2 Intermediate1 MbA-XR² mini_MbA->Intermediate1 CcUGT3 Intermediate2 MbA-R² Intermediate1->Intermediate2 CcUGT4 MbA This compound Intermediate2->MbA CcUGT5

Caption: The biosynthetic pathway of this compound from Myricetin.

Codon_Optimization_Workflow cluster_design Design & Synthesis cluster_expression Expression & Analysis cluster_troubleshooting Troubleshooting WT_Seq Wild-Type Gene Sequence Opt_Tool Codon Optimization Tool WT_Seq->Opt_Tool Syn_Gene Synthesized Optimized Gene Opt_Tool->Syn_Gene Vector Expression Vector Syn_Gene->Vector Cloning Construct Expression Construct Vector->Construct Transformation Host Transformation Construct->Transformation Expression Protein Expression Transformation->Expression Analysis SDS-PAGE / Western Blot Expression->Analysis Purification Protein Purification Analysis->Purification Low_Exp Low Expression? Analysis->Low_Exp Assay Activity Assay Purification->Assay Insoluble Insoluble Protein? Low_Exp->Insoluble No Low_Activity Low Activity? Low_Exp->Low_Activity No Insoluble->Low_Activity No

Caption: A general workflow for codon optimization and expression analysis.

References

Troubleshooting poor expression of glycosyltransferases for MbA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the expression of glycosyltransferases for Mucin-type O-glycan (MbA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during protein expression and purification.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no expression of my glycosyltransferase. What are the primary factors to investigate?

A1: A complete lack of expression is a common issue that can stem from several factors, ranging from the genetic construct to the host cell's metabolic state.[1][2]

Primary Troubleshooting Steps:

  • Vector and Insert Integrity: A primary reason for failed expression can be an error in the genetic construct.[1] Frameshift mutations, premature stop codons, or errors in the promoter sequence can completely halt protein production.

    • Recommendation: Always verify your final plasmid construct by sequencing to ensure the gene is in the correct reading frame and that all regulatory elements are intact.[1]

  • Codon Usage Bias: The genetic code is degenerate, and different organisms have distinct preferences for certain codons over others. If your glycosyltransferase gene contains codons that are rare in your expression host (like E. coli), translation can be inefficient, leading to low or no protein yield.[3][4]

    • Recommendation: Perform a codon usage analysis of your gene. If a high frequency of rare codons is detected, re-synthesize the gene with codons optimized for your chosen expression host.[3][5]

  • Promoter Strength and Leakiness: Strong promoters (e.g., T7) can lead to such high transcription rates that the cellular machinery is overwhelmed, sometimes resulting in toxicity or the formation of non-functional protein aggregates.[6][7] Conversely, if the promoter is not properly induced, expression will be minimal.

    • Recommendation: Ensure you are using the correct inducer at an optimal concentration.[1] If toxicity is suspected, consider a vector with a weaker or more tightly regulated promoter.[7]

Q2: My glycosyltransferase is expressing, but it's insoluble and forming inclusion bodies. How can I improve its solubility?

A2: Inclusion bodies are insoluble aggregates of misfolded proteins, a frequent challenge when overexpressing proteins, especially eukaryotic ones, in bacterial hosts like E. coli.[2][5] Several strategies can be employed to enhance the solubility of your enzyme.

Strategies to Enhance Protein Solubility:

  • Lower Expression Temperature: Reducing the temperature (e.g., to 15-25°C) after induction slows down the rate of protein synthesis.[3][5] This can give the polypeptide chain more time to fold correctly, preventing aggregation.

  • Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the transcription rate, which in turn reduces the speed of protein production and can improve proper folding.[3][8]

  • Choice of Fusion Tag: Fusing your glycosyltransferase to a highly soluble partner protein can significantly improve its solubility.[9] Tags like Maltose-Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO) are known to enhance the solubility of their fusion partners.[8][10]

  • Co-expression of Chaperones: Molecular chaperones assist in the correct folding of other proteins. Co-expressing chaperones can help your glycosyltransferase achieve its native conformation and prevent it from aggregating.[3][6]

Q3: The expression yield is acceptable, but the purified glycosyltransferase shows low or no activity. What could be wrong?

A3: The ultimate goal is to produce a functional enzyme. A lack of activity indicates that while the protein is being produced, it is either misfolded, lacks necessary cofactors, or has been damaged during purification.[2]

Troubleshooting Enzyme Inactivity:

  • Post-Translational Modifications (PTMs): Glycosyltransferases, being eukaryotic in origin, may require specific PTMs for their activity that prokaryotic hosts like E. coli cannot perform.[5][7]

    • Recommendation: Consider using a eukaryotic expression system, such as yeast (Pichia pastoris), insect cells, or mammalian cells, which can perform complex PTMs.[6][11]

  • Cofactor Availability: Many enzymes require specific metal ions or other cofactors for their catalytic activity. For instance, many glycosyltransferases require manganese (Mn²⁺) to function correctly.[12]

    • Recommendation: Supplement the culture media and purification buffers with the necessary cofactors. Verify the cofactor requirements for your specific enzyme from the literature.

  • Purification Buffer Conditions: The pH, ionic strength, and additives in your purification buffers are critical for maintaining the protein's stability and function.[13]

    • Recommendation: Perform small-scale trials with different buffer conditions. Ensure the pH is optimal for your protein's stability and add stabilizing agents like glycerol (B35011) or low concentrations of non-ionic detergents if necessary.

  • Proteolytic Degradation: Proteases released during cell lysis can degrade your target protein, leading to a loss of activity.[1]

    • Recommendation: Add a protease inhibitor cocktail to your lysis buffer and perform all purification steps at a low temperature (4°C) to minimize protease activity.[1][13]

Troubleshooting Workflows & Data

Systematic Troubleshooting of Poor Glycosyltransferase Expression

When encountering poor expression, a systematic approach is crucial. The following diagram outlines a logical workflow to diagnose and resolve common issues.

TroubleshootingWorkflow Start Poor/No Expression or Activity CheckSequence Verify Plasmid Sequence (No mutations, correct frame?) Start->CheckSequence AnalyzeCodons Analyze Codon Usage (High frequency of rare codons?) CheckSequence->AnalyzeCodons Sequence OK OptimizeCodons Codon Optimize Gene for Expression Host AnalyzeCodons->OptimizeCodons Yes SolubilityTest Check Protein Solubility (SDS-PAGE of soluble/insoluble fractions) AnalyzeCodons->SolubilityTest No OptimizeCodons->SolubilityTest InclusionBodies Problem: Inclusion Bodies SolubilityTest->InclusionBodies Insoluble ActivityAssay Perform Activity Assay (Is the purified protein active?) SolubilityTest->ActivityAssay Soluble OptimizeConditions Optimize Expression Conditions (Lower Temp, Lower Inducer) InclusionBodies->OptimizeConditions ChangeTags Test Solubility-Enhancing Fusion Tags (MBP, SUMO) InclusionBodies->ChangeTags OptimizeConditions->SolubilityTest ChangeTags->SolubilityTest InactiveProtein Problem: Inactive Protein ActivityAssay->InactiveProtein Inactive Success Soluble, Active Protein ActivityAssay->Success Active CheckCofactors Check Cofactors & Buffers (Add MnCl₂, optimize pH) InactiveProtein->CheckCofactors ChangeHost Switch to Eukaryotic Host (Yeast, Insect, Mammalian) InactiveProtein->ChangeHost CheckCofactors->ActivityAssay ChangeHost->Success

Caption: A step-by-step workflow for troubleshooting common glycosyltransferase expression issues.

Data Presentation: Impact of Expression Conditions

Optimizing culture conditions is a critical step. The table below summarizes hypothetical data from an experiment to optimize the soluble expression of a human polypeptide GalNAc-transferase (GALNT) in E. coli BL21(DE3).

Condition Inducer (IPTG) Conc. Temperature Soluble GALNT Yield (mg/L) Insoluble GALNT (% of Total)
11.0 mM37°C1.5 ± 0.385%
20.1 mM37°C3.2 ± 0.565%
31.0 mM18°C8.9 ± 1.120%
40.1 mM 18°C 15.4 ± 1.8 <10%

Data are representative. Yields determined by densitometry of Coomassie-stained SDS-PAGE gels.

As the data illustrates, decreasing both the inducer concentration and the post-induction temperature can dramatically shift the expression from insoluble inclusion bodies to soluble, functional protein.[1][3]

Impact of Fusion Tags on Solubility

The choice of an N-terminal fusion tag can be the difference between a soluble and an insoluble protein.

Fusion Tag Tag Size (kDa) Soluble Expression Yield (mg/L) Notes
6xHis~12.1 ± 0.4Primarily for purification; minimal effect on solubility.[9]
GST~269.5 ± 1.2Good solubility enhancement; can be used for affinity purification.[5][9]
MBP~4218.2 ± 2.5Excellent solubility enhancement; can interfere with some downstream applications.[14]
SUMO~1116.5 ± 2.1Strong solubility enhancer; specific proteases available for clean tag removal.[8][10]

Expression was performed under optimized conditions (0.1 mM IPTG, 18°C). Yields are for a model glycosyltransferase.

Relationship of Key Expression Parameters

The interplay between different expression parameters determines the final outcome. This diagram illustrates the relationships between key choices and their impact on yield, solubility, and activity.

ParameterRelationships cluster_choices Experimental Choices cluster_outcomes Experimental Outcomes Host Expression Host (E. coli vs. Yeast) Yield Total Protein Yield Host->Yield affects Solubility Solubility Host->Solubility major impact Activity Biological Activity Host->Activity critical for PTMs Vector Vector/Promoter (Strong vs. Weak) Vector->Yield major impact Vector->Solubility affects Gene Gene Design (Native vs. Codon Optimized) Gene->Yield major impact Tag Fusion Tag (His vs. MBP/SUMO) Tag->Yield affects Tag->Solubility major impact Tag->Activity can affect Culture Culture Conditions (Temp, Inducer, Media) Culture->Yield major impact Culture->Solubility major impact

Caption: Interplay of experimental choices and their impact on expression outcomes.

Key Experimental Protocols

Protocol 1: Codon Usage Analysis

Objective: To analyze the codon usage of a target gene and identify rare codons that may impede translation in the expression host.[1]

Methodology:

  • Obtain the DNA sequence of your glycosyltransferase gene.

  • Use an online codon usage analysis tool (e.g., GenScript's Rare Codon Analysis Tool, IDT's Codon Optimization Tool).

  • Input your DNA sequence into the selected tool.

  • Select the target expression host (e.g., Escherichia coli K-12) from the tool's database.

  • Run the analysis. The tool will output a report highlighting codons that are used infrequently in the host organism. Look for a Codon Adaptation Index (CAI) and the frequency of individual codons.

  • Interpretation: A high percentage of rare codons (often flagged in red or yellow by the software) suggests that codon optimization is necessary for efficient expression.[15]

Protocol 2: Small-Scale Expression Trials for Solubility Screening

Objective: To rapidly test different conditions (temperature, inducer concentration) to find the optimal parameters for soluble protein expression.[6]

Methodology:

  • Transform your expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate 5 mL of LB medium (with appropriate antibiotic) with a single colony and grow overnight at 37°C.

  • The next day, use the overnight culture to inoculate four 50 mL cultures to an OD₆₀₀ of ~0.1.

  • Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.8.[1]

  • Induce protein expression by adding the appropriate inducer (e.g., IPTG) to different final concentrations (e.g., 1.0 mM and 0.1 mM).

  • Immediately transfer the cultures to shakers at two different temperatures: 37°C and 18°C.

  • Incubate for a set period (e.g., 4 hours for 37°C, and overnight for 18°C).[1]

  • Harvest 1 mL from each culture by centrifugation.

  • Lyse the cell pellets (e.g., by sonication) in 200 µL of lysis buffer.

  • Centrifuge the lysate at high speed (e.g., >13,000 x g) for 15 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze equivalent amounts of the total cell lysate, the soluble fraction, and the resuspended insoluble fraction for each condition by SDS-PAGE to determine which condition yields the highest amount of soluble protein.[6]

References

Improving the stability of Montbretin A during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Montbretin A. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability of this compound during extraction and storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on factors influencing this compound stability.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and storage of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound after Extraction Incomplete Cell Lysis: Plant corm tissue is dense and may require thorough disruption to release the compound.Ensure the Crocosmia corm material is flash-frozen in liquid nitrogen and ground to a fine, homogenous powder before extraction.
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical for efficiently solubilizing this compound.Use a polar solvent system, such as 80% aqueous methanol (B129727) or ethanol (B145695). The water content is crucial for extracting highly glycosylated and polar compounds like this compound.[1][2]
Suboptimal Extraction Parameters: Insufficient extraction time or an inadequate solvent-to-solid ratio can lead to poor yields.Optimize the extraction time (e.g., 24-48 hours for maceration) and use a high solvent-to-solid ratio (e.g., 1:10 or 1:20 w/v) to ensure complete extraction.[3][4]
Degradation during Extraction: this compound can be sensitive to high temperatures and extreme pH levels.Employ low-temperature extraction methods like maceration or ultrasound-assisted extraction. If using heat, maintain a temperature below 40-50°C. Ensure the pH of the extraction solvent is neutral or slightly acidic (pH 4-6) to minimize degradation.[3]
Degradation of this compound in Solution pH Instability: Flavonoids, particularly those with catechol moieties like the myricetin (B1677590) core of this compound, are prone to degradation in neutral to alkaline conditions.[5][6][7]Maintain the pH of the solution in the acidic range (pH 2-5) for maximal stability.[6] Avoid prolonged exposure to neutral or alkaline buffers.
Oxidation: The polyhydroxylated structure of this compound makes it susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[5][8]Degas solvents and solutions and store them under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or covering containers with aluminum foil.[4] Avoid contamination with transition metal ions like Cu2+ and Fe3+, which can catalyze oxidation.[4]
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.Store solutions at low temperatures. For short-term storage, 4°C is recommended. For long-term storage, -20°C or -80°C is preferable.[9]
Precipitation of this compound from Solution Poor Solubility: this compound is a large, complex molecule with limited solubility in certain solvents.For stock solutions, consider using solvents such as DMSO or DMF. For aqueous buffers, ensure the pH is slightly acidic and consider the use of co-solvents like ethanol or methanol to improve solubility. A common vehicle for in vivo studies is PBS (pH 7.2), though stability at this pH should be monitored.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for extracting this compound from Crocosmia corms?

A1: An 80% aqueous methanol solution is a commonly used and effective solvent for the extraction of this compound. The polarity of this mixture is well-suited for solubilizing this complex glycosylated flavonoid.[1][2]

Q2: What are the optimal storage conditions for purified this compound?

A2: For long-term stability, solid this compound should be stored at -20°C or below, protected from light and moisture.[9]

Q3: How should I store this compound in solution?

A3: For stock solutions prepared in organic solvents like DMSO or DMF, store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous solutions, prepare them fresh whenever possible. If short-term storage is necessary, keep the solution at 4°C in an acidic buffer (pH 2-5) and protected from light.

Q4: My this compound solution is turning brown. What is happening?

A4: A brown discoloration is often a sign of oxidation and degradation. This can be caused by exposure to air, light, high pH, or contaminating metal ions. It is recommended to prepare fresh solutions and take precautions to prevent oxidation, such as using degassed solvents and storing under an inert atmosphere.

Q5: Can I heat my this compound solution to aid dissolution?

A5: Gentle warming can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can lead to degradation. If heating is necessary, do so for the shortest possible time and at the lowest effective temperature. The degradation of flavonoids is temperature-dependent.[6][10]

Quantitative Data on Flavonoid Stability

Table 1: Effect of pH on the Stability of Myricetin at 23°C

pHBuffer SystemHalf-life (t1/2)
3.0CitrateStable
5.0CitrateStable
7.0Phosphate~ 48 hours
8.0Phosphate~ 24 hours
9.0Borate< 12 hours
Data derived from studies on myricetin stability.[5][7]

Table 2: Effect of Temperature on the Stability of Myricetin at pH 2.0

Temperature (°C)Degradation Rate Constant (k) (h-1)Half-life (t1/2) (h)
25~0.002~346
40~0.005~138
60~0.015~46
80~0.045~15
Data follows first-order degradation kinetics and is based on studies of myricetin.[10]

Table 3: Thermal Stability of Various Flavonols in Boiling Water

FlavonolHalf-life (t1/2) (min)
Myricetin7.75
Myricitrin (Myricetin-3-O-rhamnoside)34.43
Quercetin17.57
Quercitrin (Quercetin-3-O-rhamnoside)74.08
Rutin (Quercetin-3-O-rutinoside)135.64
This data highlights that glycosylation generally improves the thermal stability of flavonols.[11]

Experimental Protocols

Protocol for Extraction and Partial Purification of this compound from Crocosmia x crocosmiiflora Corms

This protocol is adapted from established methodologies for the extraction of this compound.[12]

1. Plant Material Preparation:

  • Harvest fresh, young corms of Crocosmia x crocosmiiflora.

  • Wash the corms thoroughly with water to remove soil and debris.

  • Pat dry and immediately freeze the corms in liquid nitrogen.

  • Grind the frozen corms into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Store the resulting powder at -80°C until extraction.

2. Extraction:

  • Weigh the frozen corm powder and place it in a suitable flask.

  • Add 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Macerate the mixture at 4°C for 24-48 hours with continuous stirring.

  • After maceration, filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to remove solid debris.

  • Collect the filtrate (crude extract).

3. Solvent Partitioning and Partial Purification:

  • Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • The resulting aqueous extract can be subjected to liquid-liquid partitioning with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

  • The aqueous phase containing this compound can then be further purified using column chromatography (e.g., on HP-20 resin) or preparative HPLC.

Visualizations

Logical Workflow for Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield start Low this compound Yield check_extraction Review Extraction Protocol start->check_extraction check_storage Review Storage Conditions start->check_storage solvent Incorrect Solvent? check_extraction->solvent No parameters Suboptimal Parameters? check_extraction->parameters Yes temp Improper Temperature? check_storage->temp No ph Incorrect pH? check_storage->ph Yes solution_solvent Use 80% aq. Methanol/ Ethanol solvent->solution_solvent degradation_extraction Degradation during Extraction? parameters->degradation_extraction Yes solution_parameters Optimize Time, Temp. & Solid:Solvent Ratio parameters->solution_parameters solution_degradation_extraction Use Low Temp. & Acidic/Neutral pH degradation_extraction->solution_degradation_extraction solution_temp Store at -20°C or below temp->solution_temp oxidation Oxidation Occurring? ph->oxidation Yes solution_ph Maintain Acidic pH (2-5) ph->solution_ph solution_oxidation Protect from Light & Air; Use Inert Gas oxidation->solution_oxidation

Caption: Troubleshooting workflow for low this compound yield.

Proposed Degradation Pathway of the Flavonol Core of this compound

Flavonol_Degradation montbretin_a This compound (Myricetin Core) oxidized_intermediate Oxidized Intermediate (Quinone Formation) montbretin_a->oxidized_intermediate Oxidation (O2, high pH, metal ions) ring_cleavage Heterocyclic C-Ring Cleavage oxidized_intermediate->ring_cleavage Hydrolysis degradation_products Degradation Products (e.g., Phloroglucinol derivatives, Trihydroxybenzoic acids) ring_cleavage->degradation_products

Caption: Proposed degradation pathway of the flavonol core.

References

Technical Support Center: Strategies for Enhancing Mini-Antibody (mini-MbA) Production in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of mini-antibodies (mini-MbAs) in yeast expression systems, including Saccharomyces cerevisiae and Pichia pastoris.

Frequently Asked Questions (FAQs)

Q1: What are the common yeast species used for mini-MbA production, and what are their key differences?

A1: The two most predominantly used yeast species for recombinant protein production, including mini-MbAs, are Saccharomyces cerevisiae (baker's yeast) and Pichia pastoris (now also known as Komagataella phaffii).

FeatureSaccharomyces cerevisiaePichia pastoris
Promoter Systems Often utilizes constitutive promoters from the glycolytic pathway (e.g., GAPDH), which can lead to metabolic burden.Primarily uses the strong, tightly regulated, and methanol-inducible alcohol oxidase 1 (AOX1) promoter.
Glycosylation Prone to hyper-mannosylation, which can be immunogenic in humans.[1]Produces shorter mannose chains, which is generally more favorable for therapeutic proteins.
Secretion Efficiency Can sometimes have lower secretion efficiency compared to P. pastoris.Generally considered a highly efficient secretor of heterologous proteins.
Cell Density Can achieve high cell densities in fermentation.Capable of reaching very high cell densities, often leading to higher volumetric productivity.

Q2: What are the typical yields for different mini-MbA formats in yeast?

A2: Yields can vary significantly based on the specific mini-MbA format, expression strategy, and cultivation conditions. However, here are some reported ranges:

Mini-MbA FormatReported Yield Range (Shake Flask)Reported Yield Range (Bioreactor)
scFv (single-chain variable fragment) 1-2 mg/L (unoptimized) to 70-250 mg/L.[2][3]Up to 8 g/L with co-expression of chaperones.[3]
VHH (Nanobody) Often exceeds 100 mg/L.[3]3-7 g/L in high-cell-density fermentation.
Fab (Fragment antigen-binding) Generally lower than scFv and VHH.Production levels of 10-30 mg/L have been achieved.[3]

Q3: What is codon optimization and why is it important for mini-MbA expression in yeast?

A3: Codon optimization is the process of altering the codons in a gene to match the preferred codon usage of the expression host without changing the amino acid sequence of the protein.[4] Yeast species have a different codon bias than the source organism of the mini-MbA (e.g., human or mouse). Mismatched codon usage can lead to inefficient translation, resulting in low protein yields.[4] By optimizing the codons for yeast, you can significantly improve translational efficiency and increase the final yield of your mini-MbA.[2][5] For instance, codon optimization of an anti-ErbB2 scFv gene in P. pastoris increased the expression level from 1-2 mg/L to 6-10 mg/L.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during mini-MbA production in yeast.

Problem 1: Low or No Detectable Mini-MbA Production

Possible Causes and Solutions:

Possible CauseDiagnostic TestRecommended Solution(s)
Inefficient Transcription Northern Blot or RT-qPCR to measure mRNA levels.- Switch to a stronger promoter: For P. pastoris, ensure the AOX1 promoter is used correctly. For S. cerevisiae, consider promoters like TEF1 or a galactose-inducible promoter. - Increase gene copy number: Select for multi-copy integrants.
Poor Translation Analyze codon usage of your mini-MbA gene.- Codon-optimize the gene sequence: Synthesize a new version of the gene with codons optimized for your yeast species.[2][5]
Protein Degradation Western blot of culture supernatant may show smaller fragments. Perform a protease activity assay.- Use a protease-deficient host strain (e.g., SMD1168 for P. pastoris). - Add protease inhibitors (e.g., PMSF) to the culture medium. - Optimize culture pH: Maintain a pH that minimizes the activity of endogenous proteases.[6]
Inefficient Secretion Western blot of cell lysate shows an accumulation of the mini-MbA intracellularly.- Optimize the signal peptide: Test different secretion signals (e.g., α-mating factor pre-pro leader).[7][8] - Co-express chaperones: Overexpress proteins like BiP (Kar2p) and PDI to assist with proper folding and transit through the secretory pathway.[9][10]
ER Stress and Unfolded Protein Response (UPR) RT-qPCR for UPR target genes (e.g., HAC1, KAR2).- Lower the cultivation temperature: This can slow down protein synthesis and allow more time for proper folding. - Reduce the induction level: For inducible promoters, use a lower concentration of the inducer. - Co-express folding-assisting factors. [9][10]
Problem 2: Mini-MbA is Detected Intracellularly but Not Secreted

This is a common issue indicating a bottleneck in the secretory pathway.

Troubleshooting Workflow:

G start Mini-MbA detected intracellularly, but not in supernatant check_signal Verify the signal peptide sequence and cleavage site start->check_signal check_signal->start If sequence is incorrect optimize_signal Test alternative signal peptides (e.g., α-mating factor, OST1, LIP2) check_signal->optimize_signal If sequence is correct check_folding Assess protein folding and disulfide bond formation optimize_signal->check_folding coexpress_chaperones Co-express chaperones (PDI, BiP/Kar2p) check_folding->coexpress_chaperones If misfolding is suspected check_glycosylation Analyze glycosylation pattern check_folding->check_glycosylation If folding appears correct reduce_er_stress Optimize cultivation conditions to reduce ER stress (lower temperature, add chemical chaperones like glycerol) coexpress_chaperones->reduce_er_stress use_glycoengineered_strain Consider using a glycoengineered yeast strain check_glycosylation->use_glycoengineered_strain If hyperglycosylation is an issue

Caption: Troubleshooting workflow for inefficient mini-MbA secretion.

Problem 3: Mini-MbA in the Supernatant Appears Degraded

Proteolytic degradation is a frequent challenge, especially in high-density cultures.

Strategies to Mitigate Protease Activity:

  • Use Protease-Deficient Strains: Strains with knockouts of major vacuolar proteases (e.g., proteinase A (pep4) and proteinase B (prb1)) are commercially available.

  • Optimize Culture Conditions:

    • pH Control: Maintain the culture pH at a level that minimizes the activity of secreted proteases. This is often between 6.0 and 7.0.

    • Temperature: Lowering the cultivation temperature can reduce protease expression and activity.

    • Medium Composition: Supplementing the medium with casamino acids can sometimes reduce the degradation of the target protein.

  • Add Protease Inhibitors: While potentially expensive for large-scale cultures, adding inhibitors like PMSF can be effective.

  • Harvest Time: Harvest the culture before significant cell lysis occurs, which releases intracellular proteases.

Key Experimental Protocols

Protocol 1: Western Blot Analysis of Secreted Mini-MbA

This protocol is for the detection of your mini-MbA in the yeast culture supernatant.

Materials:

  • Yeast culture supernatant

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against your mini-MbA or its tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • TBST (Tris-buffered saline with Tween-20)

Procedure:

  • Sample Preparation:

    • Centrifuge the yeast culture at 3,000 x g for 10 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • Concentrate the supernatant if necessary using ultrafiltration devices with an appropriate molecular weight cutoff.

    • Mix the supernatant with 4x SDS-PAGE sample buffer and boil for 5-10 minutes.

  • SDS-PAGE:

    • Load your samples and a protein ladder onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

Protocol 2: ELISA for Quantification of Secreted Mini-MbA

This sandwich ELISA protocol allows for the quantification of your mini-MbA.

Materials:

  • High-binding 96-well ELISA plate

  • Capture antibody (specific for your mini-MbA)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Yeast culture supernatant (samples and standards)

  • Detection antibody (biotinylated, specific for a different epitope on your mini-MbA)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBST)

Procedure:

  • Coating:

    • Dilute the capture antibody in PBS and add 100 µL to each well.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare a standard curve of your purified mini-MbA.

    • Add 100 µL of your samples and standards to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted biotinylated detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted Streptavidin-HRP to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate until a color develops.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Generate a standard curve and calculate the concentration of your mini-MbA in your samples.

Signaling Pathways and Workflows

Yeast Secretory Pathway

The following diagram illustrates the general pathway for secreted proteins in yeast.

G cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_vesicles Secretory Vesicles Ribosome Ribosome ER ER Lumen Ribosome->ER Translocation Folding Protein Folding & Disulfide Bond Formation (PDI, Kar2p/BiP) ER->Folding QC Quality Control Folding->QC Golgi cis-Golgi -> medial-Golgi -> trans-Golgi QC->Golgi ER-to-Golgi Transport Vesicles Vesicular Transport Golgi->Vesicles PM Plasma Membrane Vesicles->PM Fusion Extracellular Extracellular Space PM->Extracellular Secretion

Caption: A simplified diagram of the yeast secretory pathway.

Unfolded Protein Response (UPR) in S. cerevisiae

The UPR is a crucial stress response pathway that is activated when unfolded proteins accumulate in the ER.

G ER_Stress ER Stress (Unfolded Mini-MbAs) Ire1 Ire1p (Sensor) ER_Stress->Ire1 Activates HAC1u HAC1u mRNA (unspliced) Ire1->HAC1u Slices HAC1i HAC1i mRNA (spliced) HAC1u->HAC1i Hac1_protein Hac1p (Transcription Factor) HAC1i->Hac1_protein Translation UPR_genes UPR Target Genes (e.g., KAR2, PDI1) Hac1_protein->UPR_genes Activates Transcription ER_homeostasis Restoration of ER Homeostasis UPR_genes->ER_homeostasis Leads to

Caption: The Unfolded Protein Response (UPR) pathway in S. cerevisiae.

References

Reducing the formation of inactive Montbretin B and C byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of inactive Montbretin B (MbB) and Montbretin C (MbC) byproducts during Montbretin A (MbA) production and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are Montbretin B (MbB) and Montbretin C (MbC) and why are they a concern?

A1: Montbretin B (MbB) and Montbretin C (MbC) are structurally similar byproducts to the active compound this compound (MbA).[1][2] MbA is a potent inhibitor of human pancreatic α-amylase, making it a promising therapeutic candidate for type 2 diabetes and obesity.[1][3][4] In contrast, MbB and MbC are not pharmaceutically active.[1][2] Their presence can complicate the purification of MbA and reduce the overall yield of the active compound.

Q2: What is the primary cause of MbB and MbC formation?

A2: The formation of MbB and MbC is primarily a biosynthetic issue, particularly in heterologous production systems like Nicotiana benthamiana.[2][5] MbA, MbB, and MbC differ only in their acyl moieties. The biosynthesis of MbA requires caffeoyl-CoA. However, if the biosynthetic machinery utilizes coumaroyl-CoA or feruloyl-CoA instead, MbB or MbC will be produced, respectively.[1][2][5] The enzyme responsible for attaching the acyl group, an acyltransferase, can use all three precursors.[5]

Q3: Can this compound degrade into Montbretin B or C after it has been produced?

A3: Direct degradation of this compound into Montbretin B or C under typical experimental conditions is unlikely, as this would require enzymatic or chemical modification of the caffeoyl group into a coumaroyl or feruloyl group. However, MbA can degrade through other pathways, such as the loss of its caffeoyl group, leading to an inactive byproduct sometimes referred to as "MbA-C".[6]

Q4: What experimental conditions can lead to the degradation of this compound?

A4: Like other acylated flavonol glycosides, this compound is susceptible to degradation under certain conditions. High temperatures and alkaline pH are known to promote the hydrolysis of glycosidic bonds and acyl groups. While some flavonoids are sensitive to light, acylation tends to increase photostability.[4] However, as a general precaution, protection from light is recommended.

Q5: How can I store this compound to ensure its stability?

A5: For long-term storage, this compound should be kept at -20°C in a solid, lyophilized form. If in solution, it should be stored at 4°C for short-term use and frozen for longer periods. The solution should ideally be a slightly acidic buffer with a pH between 5 and 7 to maintain stability.

Troubleshooting Guides

Issue 1: High levels of MbB and MbC in a heterologous production system (e.g., N. benthamiana)

Possible Cause: The primary reason for high levels of MbB and MbC is the limited availability of the precursor caffeoyl-CoA relative to coumaroyl-CoA and feruloyl-CoA in the host system.

Troubleshooting Steps:

  • Metabolic Engineering:

    • Co-express key enzymes: Enhance the metabolic flux towards caffeoyl-CoA by co-expressing genes from the phenylpropanoid pathway. Key enzymes include:

      • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT)

      • p-coumaroylshikimate 3′-hydroxylase (C3′H)

      • Caffeoylshikimate esterase (CSE)[2]

    • Enzyme Selection: The choice of enzyme orthologs can be critical. For example, some CSEs may be more efficient at producing caffeoyl-CoA, thereby favoring MbA synthesis.[7]

  • Precursor Feeding:

    • Supplement the growth media with caffeic acid. This may help to increase the intracellular pool of caffeoyl-CoA available for MbA biosynthesis.

  • Analytical Verification:

    • Use HPLC or LC-MS/MS to quantify the relative amounts of MbA, MbB, and MbC in your extracts. This will allow you to assess the effectiveness of your metabolic engineering strategies.

Issue 2: Appearance of a new, more polar peak during purification or storage of MbA

Possible Cause: This is likely a degradation product of MbA, possibly "MbA-C," where the caffeoyl group has been cleaved off.[6]

Troubleshooting Steps:

  • Review Storage and Handling Conditions:

    • Temperature: Ensure that the sample has been consistently stored at or below 4°C, and preferably at -20°C for long-term storage.

    • pH: If the sample is in solution, check the pH. An alkaline pH can accelerate the hydrolysis of the ester bond of the caffeoyl group. Adjust the pH to a slightly acidic range (5-7) using a suitable buffer.

    • Solvent: Avoid prolonged storage in highly nucleophilic solvents that could promote solvolysis of the ester linkage.

  • Optimize Purification Protocol:

    • Temperature: Perform all purification steps at a low temperature (e.g., 4°C) to minimize degradation.

    • pH: Use buffered mobile phases in a slightly acidic pH range during chromatography.

  • Analytical Confirmation:

    • Use LC-MS/MS to analyze the unknown peak. The mass difference between this peak and MbA should correspond to the mass of a caffeoyl group.

Data Presentation

Table 1: Inhibitory Activity of Montbretins against Human Pancreatic α-Amylase

CompoundAcyl MoietyInhibitory Constant (Ki)Activity
This compound (MbA)Caffeoyl8 nM[3]Active
Montbretin B (MbB)Coumaroyl> 10,000 nMInactive
Montbretin C (MbC)Feruloyl> 10,000 nMInactive

Experimental Protocols

General Protocol for Extraction and Storage of Montbretins from Plant Material
  • Harvesting and Storage of Plant Material: Harvest fresh plant material (e.g., Crocosmia x crocosmiiflora corms or engineered N. benthamiana leaves) and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store the frozen tissue at -80°C until extraction.

  • Extraction:

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract the powdered tissue with a solution of 50% methanol (B129727) in water (v/v) at a ratio of 1:4 (tissue weight:solvent volume).

    • Shake the mixture for 2 hours at 4°C, protected from light.

    • Centrifuge the extract at 4,000 x g for 20 minutes at 4°C to pellet the solid debris.

    • Carefully collect the supernatant.

  • Sample Preparation for Analysis:

    • For HPLC or LC-MS/MS analysis, filter the supernatant through a 0.22 µm syringe filter.

  • Storage of Extract:

    • For short-term storage (up to 24 hours), keep the extract at 4°C in an amber vial.

    • For long-term storage, aliquot the extract into amber vials, flush with nitrogen gas to remove oxygen, and store at -80°C.

Visualizations

Montbretin_Biosynthesis p_coumaroyl_CoA p-Coumaroyl-CoA AT Acyltransferase p_coumaroyl_CoA->AT caffeoyl_CoA Caffeoyl-CoA caffeoyl_CoA->AT feruloyl_CoA Feruloyl-CoA feruloyl_CoA->AT Myricetin_Glycoside Myricetin Glycoside Intermediate Myricetin_Glycoside->AT MbA This compound (Active) MbB Montbretin B (Inactive) MbC Montbretin C (Inactive) AT->MbA Incorporates Caffeoyl-CoA AT->MbB Incorporates p-Coumaroyl-CoA AT->MbC Incorporates Feruloyl-CoA

Caption: Biosynthetic pathway leading to the formation of this compound, B, and C.

Troubleshooting_Workflow start High Levels of Inactive Byproducts Detected is_biosynthetic Is this a biosynthetic production system? start->is_biosynthetic metabolic_engineering Implement Metabolic Engineering: - Co-express HCT, C3'H, CSE - Feed with caffeic acid is_biosynthetic->metabolic_engineering Yes is_degradation Is an unknown, more polar peak observed during purification/storage? is_biosynthetic->is_degradation No end Reduced Byproduct Formation metabolic_engineering->end check_conditions Review Experimental Conditions: - Check temperature (store at ≤ 4°C) - Check pH (maintain at 5-7) - Protect from light is_degradation->check_conditions Yes is_degradation->end No check_conditions->end

Caption: Troubleshooting workflow for reducing inactive Montbretin byproducts.

References

Improving the oral bioavailability of Montbretin A in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Montbretin A Oral Bioavailability

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of this compound (MbA) in animal studies. Given that specific public data on enhancing MbA's oral bioavailability is limited, this guide is based on its known chemical properties and established strategies for improving the bioavailability of similar complex flavonoid glycosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a potential challenge?

A1: this compound is a complex acylated flavonol glycoside being investigated as a potent and specific inhibitor of human pancreatic α-amylase for the treatment of type 2 diabetes and obesity.[1][2][3] Despite successful efficacy and toxicity studies in animals, its large molecular weight (1213.1 g/mol ) and hydrophilic nature (predicted LogP of -3.6) present significant challenges for oral bioavailability.[1][4][5] Large, hydrophilic molecules are often poorly absorbed across the lipid-rich intestinal cell membranes.

Q2: What are the primary physiological barriers to the oral absorption of complex flavonoid glycosides like this compound?

A2: The primary barriers include:

  • Low Permeability: The intestinal epithelium is a lipid bilayer, which restricts the passive diffusion of large, polar molecules like MbA.[6]

  • Enzymatic Degradation: Glycosides can be hydrolyzed by enzymes in the gastrointestinal tract or by the gut microbiota.[7][8] While this can sometimes be necessary to release an absorbable aglycone, the complex structure of MbA may lead to unpredictable degradation.

  • Efflux Transporters: P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters on the apical side of enterocytes can actively pump absorbed compounds back into the intestinal lumen, limiting net absorption.[9][10][11] Flavonoids are often substrates or inhibitors of these transporters.[9][12][13]

  • First-Pass Metabolism: Once absorbed, compounds travel via the portal vein to the liver, where they can be extensively metabolized before reaching systemic circulation.[6][14]

Q3: What are the leading strategies to enhance the in vivo oral bioavailability of compounds like this compound?

A3: Key strategies focus on protecting the molecule and enhancing its passage across the intestinal barrier:[15][16]

  • Advanced Formulation: Encapsulating MbA in nano-delivery systems can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal mucosa.[17][18][19] Promising nanocarriers include liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs).[20][21][22][23]

  • Use of Absorption Enhancers: Co-administration with excipients that can transiently open tight junctions between intestinal cells or inhibit efflux pumps may improve absorption.[24]

  • Inhibition of Efflux Pumps: Co-formulating or co-administering MbA with known P-gp inhibitors can increase its intracellular concentration and net absorption.[12][13]

  • Structural Modification: While MbA's structure is complex, derivatization to create a more lipophilic, transient "prodrug" form could improve membrane permeability. However, this would require significant medicinal chemistry efforts.

Q4: How can I troubleshoot highly variable or unexpectedly low plasma concentrations of this compound in my animal studies?

A4: Variability can stem from multiple sources:

  • Poor Formulation: If MbA is simply suspended in an aqueous vehicle, its poor permeability will likely lead to low and erratic absorption. Ensure your formulation is homogenous and stable. Consider a nanoformulation approach for better consistency.[25]

  • Gut Microbiota Differences: The gut microbiome can significantly impact flavonoid metabolism.[26][27][28] Differences in the gut flora between individual animals can lead to variations in how MbA is processed and absorbed.

  • Fasting State: The presence or absence of food can alter gastric emptying time, pH, and interactions with food components, affecting bioavailability. Standardize the fasting protocol for all animals.

  • Analytical Method Sensitivity: Ensure your bioanalytical method (e.g., LC-MS/MS) is sufficiently sensitive and validated to detect the low concentrations of MbA and its potential metabolites expected in plasma.[29][30]

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solutions & Troubleshooting Steps
1. Low and variable plasma concentrations of MbA across subjects. Poor aqueous solubility and low membrane permeability. Switch to an advanced formulation: Utilize a nano-delivery system to enhance absorption and protect MbA from degradation. Polymeric nanoparticles or liposomes are excellent starting points.[23][25]
Degradation in the gastrointestinal (GI) tract. Encapsulate MbA: Encapsulation within nanoparticles can shield it from the harsh pH and enzymatic environment of the stomach and intestine.[17]
Efflux by P-glycoprotein (P-gp). Conduct an in situ intestinal perfusion study: This can confirm if MbA is a P-gp substrate. (See Protocol 2). If so, consider co-administration with a P-gp inhibitor.[9]
2. Difficulty preparing a stable and reproducible formulation for oral gavage. Inappropriate selection of excipients or preparation methods. Optimize formulation parameters: For liposomes, the choice of lipids and cholesterol ratio is critical. For nanoparticles, polymer concentration and surfactant choice must be optimized to prevent aggregation.[23]
Precipitation of MbA out of solution/suspension. Refine the preparation method: Refer to detailed protocols (e.g., Protocol 1 for liposomes). Ensure adequate energy input (e.g., sonication, homogenization) to create stable nanoparticles. Characterize your formulation for particle size, zeta potential, and encapsulation efficiency before in vivo use.
3. Pharmacokinetic profile shows rapid clearance and low Cmax, suggesting poor absorption. Extensive first-pass metabolism in the intestine and/or liver. Characterize metabolites: Analyze plasma, urine, and feces for MbA metabolites to understand metabolic pathways. This can confirm if metabolism is a major barrier.[29]
Low intestinal permeability. Use an intestinal permeability model: An in situ single-pass intestinal perfusion model in rats can directly measure the permeability coefficient (Papp) and assess the contribution of the intestinal wall to poor absorption.[14][31]

Data Presentation

Table 1: Physicochemical Properties of this compound Summary of key properties relevant to oral bioavailability.

PropertyValueImplication for Oral BioavailabilityData Source
Molecular Weight1213.1 g/mol Very large, likely to have low passive diffusion (violates Lipinski's Rule of 5).[4]
Hydrogen Bond Donors22High, indicates strong hydrophilicity, leading to poor membrane permeability.[4]
Hydrogen Bond Acceptors32High, indicates strong hydrophilicity, leading to poor membrane permeability.[4]
XLogP3-AA (LogP)-3.6Strongly hydrophilic, indicating poor partitioning into lipid membranes.[4]
StructureAcylated Flavonol GlycosideComplex structure with multiple sugar moieties; susceptible to enzymatic cleavage.[1][2]

Table 2: Example Pharmacokinetic Data from a Hypothetical Rat Study Comparing Different this compound Formulations (Note: This data is illustrative and intended for comparison purposes.)

Formulation (Oral Dose: 10 mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 25 ± 82.095 ± 30100 (Reference)
Liposomal Formulation 110 ± 254.0780 ± 150821
Polymeric Nanoparticles 155 ± 354.01150 ± 2101210
Formulation + P-gp Inhibitor 80 ± 202.0450 ± 90474

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes a common method for encapsulating a hydrophilic compound like MbA into liposomes to improve its stability and absorption.

  • Lipid Film Preparation:

    • Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a 4:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 45-55°C) to form a thin, uniform lipid film.

    • Dry the film under a high vacuum for at least 2 hours to remove residual solvent.[25]

  • Hydration:

    • Prepare a solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the MbA solution to the flask containing the lipid film.

    • Agitate the flask by rotating it in a water bath set to a temperature above the lipid's phase transition temperature for 1-2 hours. This process allows the lipid film to hydrate (B1144303) and form multilamellar vesicles (MLVs) that encapsulate the MbA solution.

  • Size Reduction (Homogenization):

    • To produce smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or bath sonicator.

    • Alternatively, for more uniform sizing, extrude the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a lipid extruder.

  • Purification and Characterization:

    • Remove unencapsulated MbA by dialysis or size exclusion chromatography.

    • Characterize the final liposomal formulation for particle size and distribution (using Dynamic Light Scattering), zeta potential, and encapsulation efficiency (by lysing the liposomes and quantifying MbA via LC-MS).

Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This model is used to assess the intestinal permeability of MbA and investigate the role of efflux transporters like P-gp.[31]

  • Animal Preparation:

    • Fast male Sprague-Dawley or Wistar rats overnight (12-18 hours) with free access to water.

    • Anesthetize the rat (e.g., with an intraperitoneal injection of pentobarbital). Maintain body temperature at 37°C using a heating pad.

    • Perform a midline abdominal incision to expose the small intestine.

  • Cannulation:

    • Select an intestinal segment (e.g., jejunum, ileum). Ligate one end and insert an inflow cannula. Gently flush the segment with warm saline to remove contents.

    • Insert an outflow cannula approximately 10-15 cm downstream and secure it with a second ligature. Ensure mesenteric blood flow is undisturbed.

  • Perfusion:

    • Place the isolated segment back into the abdominal cavity and cover with saline-soaked gauze.

    • Perfuse the segment with a warm (37°C) perfusion buffer (e.g., Krebs-Ringer buffer) containing a known concentration of MbA and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.

    • To test for P-gp involvement, conduct a parallel experiment where a P-gp inhibitor (e.g., verapamil) is included in the perfusion buffer.[9]

  • Sample Collection and Analysis:

    • Allow the system to equilibrate for 30-60 minutes.

    • Collect the outflow perfusate at regular intervals (e.g., every 15 minutes) for up to 2 hours.

    • Measure the volume of each sample and analyze the concentrations of MbA and the non-absorbable marker using a validated LC-MS/MS method.

  • Calculation of Permeability:

    • Calculate the effective permeability coefficient (Peff) based on the disappearance of MbA from the perfusate, correcting for any water flux using the non-absorbable marker. A significant increase in Peff in the presence of the P-gp inhibitor suggests that MbA is a substrate for efflux pumps.

Mandatory Visualizations

experimental_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: In Vivo Evaluation start Start: Low in vivo exposure of this compound formulation Is the formulation optimized? (e.g., simple suspension vs. solution) start->formulation Problem ID solubility Hypothesis 1: Poor Solubility & Stability formulation->solubility If No / Unsure permeability Hypothesis 2: Low Permeability / Efflux formulation->permeability metabolism Hypothesis 3: Rapid Metabolism formulation->metabolism pk_study Perform Comparative Pharmacokinetic (PK) Study in Rats formulation->pk_study If Yes strategy_nano Strategy: Nanoformulation (Liposomes, NPs) solubility->strategy_nano strategy_pgp Strategy: Co-administer P-gp Inhibitor permeability->strategy_pgp strategy_met Strategy: Characterize Metabolites metabolism->strategy_met strategy_nano->pk_study strategy_pgp->pk_study strategy_met->pk_study analysis Analyze Plasma Concentrations (Cmax, Tmax, AUC) pk_study->analysis conclusion Conclusion: Bioavailability Improved? analysis->conclusion

Caption: Workflow for troubleshooting and improving the oral bioavailability of this compound.

absorption_barriers cluster_membrane Intestinal Epithelium (Enterocyte) lumen GI Lumen (this compound - Oral Dose) absorption Passive Absorption (Limited) lumen->absorption 1. Permeation pgp_efflux P-gp Efflux absorption->pgp_efflux 2. Efflux metabolism Intestinal Metabolism (Phase II Enzymes) absorption->metabolism 3. Metabolism portal_vein Portal Vein (To Liver) absorption->portal_vein Absorbed Drug pgp_efflux->lumen metabolism->portal_vein Metabolites liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ Reduced Drug Concentration

References

Validation & Comparative

A Comparative Analysis of Montbretin A and Acarbose as α-Amylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

In the landscape of therapeutic agents for managing type 2 diabetes and obesity, the inhibition of α-amylase, a key enzyme in carbohydrate digestion, remains a pivotal strategy. This guide provides a detailed comparison of two prominent α-amylase inhibitors: Montbretin A, a novel natural product, and Acarbose (B1664774), an established pharmaceutical agent. This objective analysis is supported by experimental data on their inhibitory potency, enzyme kinetics, and in vivo efficacy.

Executive Summary

This compound (MbA) emerges as a significantly more potent inhibitor of human pancreatic α-amylase (HPA) than acarbose, exhibiting a nanomolar inhibition constant (Ki). In contrast, acarbose demonstrates micromolar inhibition. Preclinical studies in a diabetic rat model indicate that this compound can achieve sustained blood glucose reduction at a lower dose than acarbose. While acarbose is an established drug with known gastrointestinal side effects, this compound is currently in early-stage clinical trials to evaluate its safety and tolerability in humans.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro inhibitory activity and in vivo efficacy of this compound and acarbose.

Table 1: In Vitro α-Amylase Inhibitory Activity

InhibitorEnzyme SourceInhibition Constant (Ki)IC50Type of Inhibition
This compound Human Pancreatic α-Amylase8 nM[1][2]-Competitive[2]
Acarbose Human Pancreatic α-Amylase-0.5 µM[3]Mixed Non-competitive[4]
Human Salivary α-Amylase1.27 µM[5][6], 4.01 µM[7]1.2 µM[3]Mixed Non-competitive[5][6]
Porcine Pancreatic α-Amylase0.80 µM[5][6], 6.54 µM[7]52.2 µg/ml (~81 µM)Mixed Non-competitive[5][6]

Table 2: In Vivo Glucose-Lowering Effect in Zucker Diabetic Fatty (ZDF) Rats [8]

TreatmentDoseDurationFed Plasma Glucose (Day 49)
This compound 7.5 mg/kg/day49 days12.1 ± 1.2 mM (Sustained reduction)
Acarbose 10 mg/kg/day49 days20.6 ± 1.3 mM (Initial reduction not sustained)
Control (Fatty) -49 days~25 mM

Mechanism of Action and Enzyme Kinetics

This compound exhibits a novel mode of competitive inhibition against human pancreatic α-amylase. X-ray crystallography has revealed that internal π-stacking interactions between the myricetin (B1677590) and caffeic acid moieties of this compound organize their hydroxyl groups for optimal hydrogen bonding with the catalytic residues (D197 and E233) in the enzyme's active site[2].

Acarbose, a complex oligosaccharide, acts as a mixed non-competitive inhibitor of human pancreatic α-amylase[9][4]. This indicates that acarbose can bind to both the free enzyme and the enzyme-substrate complex, interfering with catalysis[4]. Kinetic studies have shown that two molecules of acarbose can bind to the enzyme[9]. In addition to inhibiting α-amylase, acarbose also potently inhibits α-glucosidases in the brush border of the small intestine, further delaying carbohydrate digestion.

Preclinical and Clinical Development

This compound: Preclinical studies in Zucker Diabetic Fatty rats, a model for type 2 diabetes, demonstrated that oral administration of this compound at a dose of 7.5 mg/kg/day effectively lowered and sustained plasma glucose levels over a 49-day period. In the same study, acarbose at a higher dose of 10 mg/kg/day showed an initial glucose-lowering effect that was not maintained throughout the study[8].

Based on these promising preclinical findings, a Phase 1 clinical trial for this compound was initiated to evaluate its safety, tolerability, and side-effect profile in healthy volunteers and individuals with type 2 diabetes (NCT05826054)[10]. The trial, which started in 2022, is designed as a side-by-side comparison with acarbose[11]. The results of this trial have not yet been publicly released.

Acarbose: Acarbose is an approved medication for the treatment of type 2 diabetes. Its efficacy in improving glycemic control has been established in numerous clinical trials. However, its use is often limited by gastrointestinal side effects such as flatulence and diarrhea. These side effects are a direct consequence of its mechanism of action, which leads to an increased amount of undigested carbohydrates reaching the colon, where they are fermented by gut bacteria[12].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of carbohydrate digestion and the general workflow for assessing α-amylase inhibition.

carbohydrate_digestion cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Starch Dietary Starch Oligosaccharides Oligosaccharides Starch->Oligosaccharides α-Amylase Disaccharides Disaccharides Oligosaccharides->Disaccharides α-Glucosidases Glucose Glucose Disaccharides->Glucose α-Glucosidases Bloodstream Bloodstream Absorption Glucose->Bloodstream

Figure 1: Simplified pathway of carbohydrate digestion and absorption.

experimental_workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate add_substrate Add Substrate (e.g., Starch) incubate->add_substrate reaction Enzymatic Reaction add_substrate->reaction stop_reaction Stop Reaction (e.g., add DNS reagent) reaction->stop_reaction measure_product Measure Product Formation (Spectrophotometry) stop_reaction->measure_product calculate_inhibition Calculate % Inhibition and IC50/Ki measure_product->calculate_inhibition end End calculate_inhibition->end

Figure 2: General experimental workflow for α-amylase inhibition assay.

Experimental Protocols

In Vitro α-Amylase Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory activity of a compound against α-amylase. Specific concentrations, incubation times, and reagents may vary based on the particular study.

  • Reagent Preparation:

    • Enzyme Solution: A solution of human pancreatic or salivary α-amylase is prepared in a suitable buffer (e.g., phosphate (B84403) or Tris-HCl buffer) at a specified concentration.

    • Substrate Solution: A solution of soluble starch is prepared in the same buffer.

    • Inhibitor Solution: The test inhibitor (this compound or acarbose) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the assay buffer.

    • Colorimetric Reagent: A 3,5-dinitrosalicylic acid (DNS) solution is prepared to measure the amount of reducing sugars produced.

  • Assay Procedure:

    • A defined volume of the enzyme solution is pre-incubated with varying concentrations of the inhibitor solution for a specific period at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by adding the starch substrate to the enzyme-inhibitor mixture.

    • The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at the same temperature.

    • The reaction is terminated by adding the DNS reagent.

    • The mixture is then heated in a boiling water bath for a specific duration to allow for color development.

    • After cooling to room temperature, the absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Data Analysis:

    • The percentage of α-amylase inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For the determination of the inhibition constant (Ki) and the type of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Lineweaver-Burk or other kinetic plots.

Conclusion

This compound demonstrates significantly higher potency as an inhibitor of human pancreatic α-amylase in vitro compared to acarbose. Preclinical data suggests this translates to superior and more sustained glucose-lowering effects in vivo at a lower dose. The distinct, competitive mechanism of action of this compound may also offer a different side-effect profile compared to the mixed non-competitive inhibition of acarbose, which also affects α-glucosidases. The ongoing Phase 1 clinical trial for this compound will be critical in determining its safety, tolerability, and ultimate potential as a novel therapeutic for the management of type 2 diabetes. Researchers and drug development professionals should closely monitor the outcomes of this trial as this compound represents a promising next-generation α-amylase inhibitor.

References

A Head-to-Head Comparison of Montbretin A Production in Different Expression Hosts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of different expression hosts for the production of Montbretin A, a promising therapeutic agent for type 2 diabetes. We delve into the experimental data supporting various production strategies and provide detailed methodologies for key experiments.

Introduction

This compound (MbA) is a complex acylated flavonol glycoside that exhibits potent and specific inhibition of human pancreatic α-amylase, a key enzyme in carbohydrate digestion.[1] This makes MbA a compelling candidate for the treatment of type 2 diabetes.[2][3][4] However, its natural source, the corms of the ornamental plant Crocosmia × crocosmiiflora, produces only small quantities of MbA, limiting its availability for extensive research and clinical development.[2][5] Chemical synthesis is also not a viable option for large-scale production due to the molecule's intricate structure.[2][6] Consequently, heterologous biosynthesis in microbial or plant hosts presents a promising alternative for a sustainable and scalable supply of this compound. This guide compares the current state of this compound production in various expression systems.

The Biosynthesis of this compound

The biosynthetic pathway of this compound has been fully elucidated and involves a six-step enzymatic assembly from the flavonol precursor, myricetin (B1677590).[5][7] The pathway is initiated with the glycosylation of myricetin and proceeds through a series of glycosylation and acylation reactions to yield the final complex molecule.[5][7]

The key enzymes in the this compound biosynthetic pathway are:

  • CcUGT1, CcUGT2, CcUGT3, CcUGT4, CcUGT5: A series of UDP-dependent glycosyltransferases that sequentially add sugar moieties to the myricetin backbone.[2][3]

  • CcAT1: A BAHD-acyltransferase responsible for the acylation of a glycosylated intermediate with a caffeoyl group.[5]

Montbretin_A_Pathway Myricetin Myricetin MR Myricetin-3-O- rhamnoside Myricetin->MR CcUGT1 MRG Myricetin-3-O- (glucosyl)-rhamnoside MR->MRG CcUGT2 miniMbA mini-Montbretin A MRG->miniMbA CcAT1 MbA_XR2 MbA-XR2 miniMbA->MbA_XR2 CcUGT3 MbA_R2 MbA-R2 MbA_XR2->MbA_R2 CcUGT4 MbA This compound MbA_R2->MbA CcUGT5

Figure 1: Biosynthetic pathway of this compound from myricetin.

Comparison of Production Platforms

The heterologous production of this compound has been primarily explored in the plant host Nicotiana benthamiana, with foundational work being laid for production in the microbial host Saccharomyces cerevisiae. Escherichia coli has been utilized for the expression and characterization of individual enzymes of the pathway but not for the production of the complete this compound molecule.[2][5]

Nicotiana benthamiana: The Workhorse for in Planta Production

Nicotiana benthamiana has been the most successful platform for the heterologous production of this compound to date. The entire biosynthetic pathway has been transiently expressed in N. benthamiana leaves, leading to the production of MbA.[2][3]

A significant challenge in this system is the co-production of undesired side products, namely Montbretin B (MbB) and Montbretin C (MbC).[8][9] These molecules are structurally similar to MbA but possess coumaroyl and feruloyl moieties, respectively, instead of the caffeoyl group essential for therapeutic activity.[8][10] The formation of these inactive montbretins is attributed to the endogenous availability of coumaroyl-CoA and feruloyl-CoA in N. benthamiana.[8][9]

To address this, recent metabolic engineering efforts have focused on increasing the flux towards caffeoyl-CoA, the precursor for the active MbA. By co-expressing genes of the shikimate shunt from Crocosmia, specifically hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (CcHCT), a significant shift in the product profile towards MbA was achieved.[8]

Construct This compound (µg/g FW) Montbretin B (µg/g FW) Montbretin C (µg/g FW) Total Montbretins (µg/g FW) MbA as % of Total
MbA Biosynthesis Genes (Control) ~0.5~2.5~1.0~4.012.5%
MbA Genes + CcHCT ~15.0 ~3.0~1.5~19.576.9%

This table presents an approximate summary based on the reported 30-fold increase in this compound production.[8]

This targeted metabolic engineering approach demonstrates the potential of N. benthamiana as a viable production chassis for this compound, with the ability to significantly enhance the yield of the desired active compound.

Saccharomyces cerevisiae: A Promising Microbial Host

Yeast, specifically Saccharomyces cerevisiae, is a well-established host for the industrial production of various natural products. The primary advantage of using yeast is its fast growth rate, scalability of fermentation, and the absence of competing pathways that produce similar flavonol glycosides.

The strategy for producing this compound in yeast focuses on building the pathway from a precursor that avoids the generation of MbB and MbC. Researchers are engineering yeast to produce myricetin, the core of MbA, directly from caffeic acid via the intermediate eriodictyol (B191197).[11] This approach is designed to prevent the formation of naringenin, the precursor to the flavonols that lead to MbB.

While the complete biosynthesis of this compound has not yet been reported in yeast, significant progress has been made in producing the precursor eriodictyol, with reported titers of 27.3 mg/L.[11] Further optimization of the flavonoid enzyme combinations and gene expression tuning has led to an 8-fold improvement in eriodictyol production.[11]

Host Product Titer Status
Saccharomyces cerevisiae Eriodictyol (MbA precursor)27.3 mg/L (with potential for 8-fold increase)Pathway under development
Escherichia coli: A Tool for Enzyme Characterization

Escherichia coli has been instrumental in the discovery and characterization of the enzymes involved in the this compound biosynthetic pathway.[2][5] Individual genes from Crocosmia have been cloned and expressed in E. coli to produce purified enzymes for in vitro assays.[2][5] This has been crucial for elucidating the function and specificity of each enzyme in the pathway. However, due to the complexity of the multi-step pathway and the requirement for post-translational modifications of some enzymes, E. coli is not currently considered a primary host for the production of the complete this compound molecule.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this compound production. Below are summaries of the key experimental protocols used in the studies cited.

Vector Construction for Plant and Yeast Expression

Genes encoding the this compound biosynthetic enzymes are typically cloned into plant or yeast expression vectors. For transient expression in N. benthamiana, genes are often placed under the control of a strong constitutive promoter, such as the Cauliflower Mosaic Virus (CaMV) 35S promoter.[2] Multiple genes can be assembled into a single T-DNA region of a binary vector for co-expression. For expression in yeast, genes are integrated into the yeast genome or expressed from episomal plasmids, often under the control of inducible promoters like GAL1 or GAL10.

Transient Expression in Nicotiana benthamiana

The most common method for transiently expressing genes in N. benthamiana is Agrobacterium-mediated infiltration.

Agroinfiltration_Workflow Start Gene Cloning into Binary Vector Transformation Transformation of Agrobacterium tumefaciens Start->Transformation Culture Agrobacterium Culture Growth and Resuspension Transformation->Culture Infiltration Infiltration of N. benthamiana Leaves Culture->Infiltration Incubation Incubation of Plants (3-5 days) Infiltration->Incubation Harvest Harvesting of Leaf Tissue Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis LC-MS Analysis Extraction->Analysis

Figure 2: Workflow for transient expression in N. benthamiana.
  • Agrobacterium Preparation: Agrobacterium tumefaciens strains carrying the binary vectors with the genes of interest are grown in liquid culture.

  • Infiltration: The bacterial cultures are pelleted and resuspended in an infiltration buffer. This suspension is then infiltrated into the abaxial side of the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation and Harvest: The infiltrated plants are incubated for 3-5 days to allow for gene expression and metabolite production. The infiltrated leaf tissue is then harvested for analysis.[9]

Metabolite Extraction and Analysis

To quantify the production of this compound and related compounds, metabolites are extracted from the plant or yeast cells and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Extraction: Harvested leaf tissue is typically ground in liquid nitrogen, and metabolites are extracted using a solvent such as 50% methanol.[9] For yeast, cells are pelleted, and metabolites are extracted using a similar solvent extraction method.

  • LC-MS Analysis: The extracts are then analyzed by LC-MS. The compounds are separated by reverse-phase liquid chromatography and detected by mass spectrometry. Quantification is achieved by comparing the peak areas of the detected montbretins to those of authentic standards.

Conclusion

The heterologous production of this compound is a rapidly advancing field. Nicotiana benthamiana has emerged as a powerful platform for pathway elucidation and engineering, with recent breakthroughs demonstrating a significant increase in the preferential production of the active this compound. While still in the developmental stages, Saccharomyces cerevisiae holds great promise as a scalable microbial host for the industrial production of this valuable therapeutic. The continued application of synthetic biology and metabolic engineering principles in these and other hosts will be critical to unlocking a sustainable and affordable supply of this compound for future clinical applications.

References

Unveiling the Specificity of Montbretin A: A Comparative Analysis of Pancreatic versus Salivary α-Amylase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

VANCOUVER, BC – December 3, 2025 – Montbretin A (MbA), a complex flavonol glycoside, has garnered significant attention within the scientific community for its potent inhibition of human pancreatic α-amylase, a key enzyme in carbohydrate digestion. This inhibitory action positions MbA as a promising therapeutic candidate for managing post-prandial hyperglycemia in type 2 diabetes and obesity. However, a comprehensive understanding of its specificity, particularly concerning its effects on the closely related human salivary α-amylase, is crucial for its development as a targeted therapeutic agent. This guide provides a detailed comparison based on available experimental data and outlines a protocol for a head-to-head assessment of MbA's inhibitory action on these two vital enzymes.

Executive Summary

This compound is a highly potent and specific inhibitor of human pancreatic α-amylase (HPA), with a reported inhibition constant (Ki) of 8 nM.[1][2][3] This strong, competitive inhibition underscores its potential to modulate carbohydrate metabolism. While the inhibition of salivary α-amylase by MbA has been suggested, particularly in the context of oral health applications, direct quantitative comparative data, such as IC50 or Ki values for human salivary α-amylase, are not extensively available in current scientific literature. This guide presents the established data for pancreatic α-amylase and provides a robust experimental protocol to facilitate a direct comparative study of MbA's specificity.

Comparative Inhibitory Activity of this compound

The following table summarizes the known inhibitory data for this compound against human pancreatic α-amylase. The fields for human salivary α-amylase are included to highlight the current data gap and to provide a template for future comparative studies.

Enzyme Inhibitor Inhibition Constant (Ki) IC50 Mode of Inhibition
Human Pancreatic α-Amylase (HPA)This compound8 nM[1][2][3]Not consistently reportedCompetitive[4]
Human Salivary α-Amylase (HSA)This compoundData not availableData not availableData not available

Experimental Protocol: Comparative α-Amylase Inhibition Assay

To definitively assess the specificity of this compound, a direct comparative enzyme inhibition assay is required. The following protocol is a synthesized methodology based on established α-amylase inhibition assays.

1. Materials and Reagents:

  • Human Pancreatic α-Amylase (HPA), recombinant or purified

  • Human Salivary α-Amylase (HSA), recombinant or purified

  • This compound, of high purity

  • Acarbose (B1664774) (positive control)

  • Soluble starch or a chromogenic substrate (e.g., 2-chloro-p-nitrophenyl-α-D-maltotrioside, CPNP-G3)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent (for starch-based assays)

  • Sodium phosphate (B84403) buffer (pH 6.9, containing 6.7 mM NaCl)

  • 96-well microplates

  • Microplate reader

2. Enzyme and Inhibitor Preparation:

  • Prepare stock solutions of HPA and HSA in sodium phosphate buffer.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series to obtain a range of inhibitor concentrations.

  • Prepare a stock solution of acarbose for use as a positive control.

3. Assay Procedure (Starch-DNSA Method):

  • In a 96-well microplate, add 50 µL of sodium phosphate buffer to each well.

  • Add 10 µL of the this compound dilution series or the control (solvent or acarbose) to the respective wells.

  • Add 20 µL of the enzyme solution (HPA or HSA) to each well and pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of a 1% (w/v) soluble starch solution to each well.

  • Incubate the reaction mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding 100 µL of DNSA reagent to each well.

  • Heat the microplate in a boiling water bath for 5 minutes to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of α-amylase inhibition for each concentration of this compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).

  • To determine the mode of inhibition and the Ki value, conduct kinetic studies by varying the substrate concentration at different fixed inhibitor concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

Experimental Workflow

The following diagram illustrates the key steps in the comparative assessment of this compound's inhibitory activity on pancreatic and salivary α-amylase.

experimental_workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep_mba Prepare this compound Dilutions pre_incubation Pre-incubate Enzyme with this compound prep_mba->pre_incubation prep_hpa Prepare Pancreatic α-Amylase (HPA) prep_hpa->pre_incubation prep_hsa Prepare Salivary α-Amylase (HSA) prep_hsa->pre_incubation reaction_init Initiate Reaction with Substrate pre_incubation->reaction_init reaction_term Terminate Reaction reaction_init->reaction_term detection Colorimetric Detection reaction_term->detection calc_inhibition Calculate % Inhibition detection->calc_inhibition kinetic_study Conduct Kinetic Studies detection->kinetic_study det_ic50 Determine IC50 calc_inhibition->det_ic50 det_ki Determine Ki and Mode of Inhibition kinetic_study->det_ki

Experimental workflow for comparative α-amylase inhibition.

Signaling Pathway and Therapeutic Implications

The inhibition of α-amylase by this compound directly impacts the initial stages of carbohydrate digestion. By competitively binding to the active site of pancreatic α-amylase, this compound prevents the breakdown of complex carbohydrates, such as starch, into smaller oligosaccharides. This, in turn, reduces the substrate available for subsequent digestion by α-glucosidases in the small intestine, ultimately leading to a slower and reduced absorption of glucose into the bloodstream. This mechanism is pivotal for the management of post-prandial hyperglycemia.

signaling_pathway cluster_digestion Carbohydrate Digestion cluster_inhibition Inhibition cluster_absorption Intestinal Absorption starch Starch amylase α-Amylase (Pancreatic/Salivary) starch->amylase Digestion oligosaccharides Oligosaccharides glucose Glucose oligosaccharides->glucose α-Glucosidases bloodstream Glucose Absorption into Bloodstream glucose->bloodstream mba This compound mba->amylase Inhibition amylase->oligosaccharides

Mechanism of α-amylase inhibition by this compound.

Conclusion

The available evidence strongly supports this compound as a potent and selective inhibitor of human pancreatic α-amylase. However, to fully characterize its specificity and potential for therapeutic applications with minimal off-target effects, a direct comparative study against human salivary α-amylase is essential. The provided experimental protocol offers a clear and robust framework for researchers and drug development professionals to undertake such an investigation. The resulting data will be invaluable in advancing our understanding of this compound's mechanism of action and its potential as a novel therapeutic agent for metabolic disorders.

References

Benchmarking synthetic Montbretin A against the natural product

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of biosynthetically produced Montbretin A versus its natural counterpart for researchers, scientists, and drug development professionals.

This compound (MbA) is a complex flavonol glycoside naturally found in the corms of the montbretia plant (Crocosmia x crocosmiiflora). It has garnered significant attention in the scientific community for its potent and highly selective inhibition of human pancreatic α-amylase (HPA), a key enzyme in carbohydrate digestion.[1][2] This activity makes MbA a promising therapeutic candidate for the management of type 2 diabetes and obesity. However, the low abundance of MbA in its natural source and the infeasibility of large-scale chemical synthesis have necessitated the development of alternative production methods.[1][3][4] Metabolic engineering in heterologous hosts, such as Nicotiana benthamiana (a relative of the tobacco plant), has emerged as a viable strategy for producing biosynthetic this compound.[3][5]

This guide provides a comprehensive comparison between natural this compound and the ongoing efforts to produce a biosynthetically identical version, focusing on their biological activity, production workflows, and the experimental methods used for their characterization.

Physicochemical and Biological Properties

The primary goal of metabolic engineering is to produce a molecule that is structurally and functionally identical to the natural product. Characterization of biosynthetically produced MbA involves direct comparison to an authentic standard of the natural product using techniques like liquid chromatography-mass spectrometry (LC-MS) to confirm matching retention times and fragmentation patterns.[6] While the intrinsic properties of the successfully synthesized molecule are expected to be identical, the production method presents different challenges and outcomes in terms of yield and purity.

PropertyNatural this compoundBiosynthetic this compound (via Metabolic Engineering)
Molecular Formula C₅₉H₆₈O₃₁C₅₉H₆₈O₃₁
Core Structure Myricetin glycoside acylated with a caffeoyl moietyIdentical to the natural product, assembled from precursors in a heterologous host.
Biological Target Human Pancreatic α-Amylase (HPA)Human Pancreatic α-Amylase (HPA)
Inhibitory Activity (Ki) ~8 nMThe goal is to be identical to the natural product. The activity of the purified biosynthetic MbA is expected to match the natural counterpart.
Production Source Corms of Crocosmia x crocosmiifloraGenetically engineered Nicotiana benthamiana or other microbial systems.[5]
Key Production Challenge Low natural abundance, making large-scale extraction difficult.[1][4]Low yields and co-production of inactive analogs like Montbretin B (MbB), which lacks the critical caffeoyl moiety.[7][8][9]

Mechanism of Action: Inhibition of Starch Digestion

This compound exerts its therapeutic effect by inhibiting the first step of starch digestion in the small intestine.[1][10] Human pancreatic α-amylase is responsible for breaking down complex carbohydrates (starches) into smaller oligosaccharides.[10][11][12] By inhibiting this enzyme, this compound slows the release of glucose into the bloodstream following a meal, thereby helping to manage postprandial hyperglycemia.[9]

StarchDigestion Starch Starch (Complex Carbohydrate) Oligosaccharides Oligosaccharides (e.g., Maltose) Starch->Oligosaccharides Digestion Glucose Glucose Oligosaccharides->Glucose Digestion Bloodstream Bloodstream Absorption Glucose->Bloodstream HPA Human Pancreatic α-Amylase MbA This compound MbA->HPA Glucosidases α-Glucosidases (in intestinal wall)

Caption: this compound inhibits human pancreatic α-amylase, slowing starch digestion.

Experimental Workflow: Biosynthesis and Analysis

The production of biosynthetic this compound involves the transient expression of the identified MbA biosynthetic genes in a host like Nicotiana benthamiana. The resulting product is then extracted, purified, and analyzed, often by comparing it to the natural compound.

MbA_Workflow cluster_production Biosynthesis in N. benthamiana cluster_analysis Extraction and Analysis GeneConstructs MbA Biosynthetic Gene Constructs Agroinfiltration Agroinfiltration GeneConstructs->Agroinfiltration TransientExpression Transient Expression (5 days) Agroinfiltration->TransientExpression Extraction Metabolite Extraction (50% Methanol) TransientExpression->Extraction LCMS LC-MS Analysis Extraction->LCMS HPA_Assay HPA Inhibition Assay Extraction->HPA_Assay Comparison Comparison to Natural MbA Standard LCMS->Comparison

Caption: Workflow for biosynthetic this compound production and analysis.

Experimental Protocols

Human Pancreatic α-Amylase (HPA) Inhibition Assay

This assay is critical for determining the inhibitory potency (IC₅₀ and Kᵢ values) of this compound.

Objective: To quantify the inhibition of human pancreatic α-amylase by this compound.

Materials:

  • Human Pancreatic α-Amylase (HPA)

  • This compound (natural or biosynthetic)

  • Substrate: 2-chloro-4-nitrophenyl-α-D-maltotrioside (CNP-G3) or soluble starch

  • Assay Buffer: e.g., Phosphate buffer with NaCl and CaCl₂, pH 6.9

  • Microplate reader

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of HPA in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer to generate a range of concentrations.

  • Assay Protocol (using CNP-G3 as substrate):

    • To each well of a 96-well plate, add a fixed volume of the HPA solution.

    • Add the various concentrations of the this compound solution to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the CNP-G3 substrate to all wells.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The cleavage of CNP-G3 by HPA releases 2-chloro-4-nitrophenol, which can be measured spectrophotometrically.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • The inhibition constant (Kᵢ) can be determined by performing the assay with varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).[13][14]

Conclusion

While natural this compound serves as the gold standard for biological activity, its limited availability is a significant bottleneck for clinical development. Metabolic engineering offers a promising solution by enabling the production of biosynthetic this compound. Current research indicates that the biosynthetically produced molecule is chemically identical to its natural counterpart, and thus, is expected to exhibit the same high-potency inhibition of human pancreatic α-amylase. The primary challenge remains the optimization of the biosynthetic pathway in heterologous hosts to increase yields and minimize the production of inactive byproducts. As these metabolic engineering strategies are refined, biosynthetic this compound holds the potential to become a sustainable and scalable source of this valuable therapeutic agent for the management of type 2 diabetes.

References

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